Tetrahydrolinalool
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloctan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQZZUEERVIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029110 | |
| Record name | 3,7-Dimethyl-3-octanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour | |
| Record name | 3-Octanol, 3,7-dimethyl- | |
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| Record name | Tetrahydrolinalool | |
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| Record name | Tetrahydrolinalool | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |
| Record name | Tetrahydrolinalool | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.823-0.829 | |
| Record name | Tetrahydrolinalool | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | Tetrahydrolinalool | |
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CAS No. |
78-69-3, 57706-88-4 | |
| Record name | Tetrahydrolinalool | |
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| Record name | 2,6-Dimethyl-6-octanol | |
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| Record name | TETRAHYDROLINALOOL | |
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| Record name | 3-Octanol, 3,7-dimethyl- | |
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| Record name | 3,7-Dimethyl-3-octanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloctan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.031 | |
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| Record name | (±)-3,7-dimethyloctan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROLINALOOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM4XS5M134 | |
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| Record name | 3,7-Dimethyl-3-octanol | |
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Foundational & Exploratory
The Enigmatic Presence of Tetrahydrolinalool in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolinalool, a saturated derivative of the widely occurring monoterpenoid linalool, is a naturally occurring volatile organic compound found in a variety of plants. While its presence is more subtle compared to its unsaturated precursor, this compound contributes to the complex aromatic profiles of many plant species and has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, delving into its biosynthesis, analytical methodologies for its detection and quantification, and a summary of its known distribution in the plant kingdom.
Natural Occurrence and Quantitative Data
This compound has been identified as a constituent of the essential oils and volatile profiles of several plant species. Its concentration can vary significantly depending on the plant species, cultivar, environmental conditions, and the specific part of the plant being analyzed. A summary of quantitative data from available literature is presented in Table 1.
| Plant Species | Plant Part | Concentration | Analytical Method | Reference(s) |
| Tartary Buckwheat (Fagopyrum tataricum) | Grains | Key odorant | GC-O-MS, AEDA | [1] |
Table 1: Quantitative Occurrence of this compound in Plants
Further research is required to expand this table with data from a wider range of plant species.
Biosynthesis of this compound
The biosynthesis of this compound in plants is understood to be a secondary metabolic process originating from the metabolism of linalool. The proposed pathway involves the reduction of the double bonds present in the linalool molecule.
Linalool Biosynthesis
Linalool itself is synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), a ten-carbon intermediate, is formed from IPP and DMAPP and serves as the direct precursor for linalool synthesis, a reaction catalyzed by linalool synthase (LIS), a member of the terpene synthase family of enzymes.[2][3][4]
Conversion of Linalool to this compound
The conversion of linalool to this compound involves the saturation of its carbon-carbon double bonds, a hydrogenation reaction. While the precise enzymatic machinery responsible for this conversion in plants is not yet fully elucidated, evidence points towards the involvement of cytochrome P450 (CYP) enzymes.[5][6][7][8][9] These versatile enzymes are known to be involved in a wide array of oxidative and reductive reactions in plant secondary metabolism. It is hypothesized that a specific cytochrome P450 reductase, utilizing cofactors such as NADPH, catalyzes the reduction of linalool to dihydrolinalool and subsequently to this compound.[10] Further research is necessary to isolate and characterize the specific enzymes and to fully understand the reaction mechanism and its regulation within the plant cell.
Figure 1: Proposed biosynthetic pathway of this compound from IPP/DMAPP.
Experimental Protocols
The accurate detection and quantification of this compound in plant matrices require robust and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed technique. The choice of extraction method is critical and depends on the plant material and the volatility of the target compound.
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
HS-SPME is a solvent-free and sensitive method for the extraction of volatile and semi-volatile compounds from the headspace of a sample.
Materials:
-
Headspace vials (e.g., 20 mL) with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of finely ground plant material (e.g., 0.5-1.0 g) into a headspace vial.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial.
-
Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.
Figure 2: Experimental workflow for HS-SPME-GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. An example program could be: initial temperature of 60°C for 3 min, ramp to 240°C at 3°C/min, and hold for 10 min.[11]
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
Quantification: Quantification is typically performed using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the plant sample is then determined from this calibration curve.[11][12][13][14][15]
Conclusion
The natural occurrence of this compound in plants, although less abundant than its precursor linalool, presents an intriguing area of research. This guide has provided a comprehensive overview of its known distribution, proposed biosynthetic pathway, and detailed analytical methodologies for its study. Further investigations are warranted to expand the quantitative data across a broader range of plant species and to fully elucidate the enzymatic mechanisms governing its formation. Such knowledge will be invaluable for researchers in the fields of plant science, natural product chemistry, and drug development, potentially unlocking new applications for this fascinating molecule.
References
- 1. Characterization of Key Aroma Compounds in Tartary Buckwheat (Fagopyrum tataricum Gaertn.) by Means of Sensory-Directed Flavor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. linalool biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gene Coexpression Analysis Reveals Complex Metabolism of the Monoterpene Alcohol Linalool in Arabidopsis Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. scitepress.org [scitepress.org]
- 15. academics.su.edu.krd [academics.su.edu.krd]
The Conversion of Linalool to Tetrahydrolinalool: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrolinalool, a saturated derivative of the tertiary monoterpenoid alcohol linalool, is a valuable compound in the fragrance and pharmaceutical industries, prized for its greater stability compared to its unsaturated precursor.[1][2] This technical guide provides an in-depth exploration of the primary pathway for the synthesis of this compound from linalool: catalytic hydrogenation. Additionally, it delves into the evidence for a biological conversion, suggesting a potential biosynthetic route. This document offers detailed experimental protocols, quantitative data for comparative analysis, and pathway visualizations to support research and development in this area.
Introduction
Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. While widely used, its unsaturated nature makes it susceptible to oxidation and degradation.[1] The conversion to this compound (3,7-dimethyloctan-3-ol) through the saturation of its double bonds results in a compound with a similar floral scent but significantly enhanced stability, making it a preferred ingredient in various applications.[1][2] The primary and industrially established method for this transformation is catalytic hydrogenation. Evidence from metabolic studies also points towards a potential for a direct biological conversion, a pathway of great interest for "green chemistry" applications.
Catalytic Hydrogenation of Linalool
The most common method for the synthesis of this compound is the catalytic hydrogenation of linalool. This process involves the addition of hydrogen across the two double bonds in the linalool molecule in the presence of a metal catalyst.
The reaction proceeds in a stepwise manner, with the terminal double bond being hydrogenated first to form dihydrolinalool (3,7-dimethyl-6-en-3-ol), which is then further hydrogenated to yield this compound.[1]
Catalysts and Reaction Conditions
Several catalysts are effective for the hydrogenation of linalool, with palladium on carbon (Pd/C) and Raney Nickel being the most commonly employed. The choice of catalyst, along with reaction conditions such as temperature and pressure, significantly influences the reaction's efficiency and selectivity.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| 5% Pd/C | Carbon | 90-92 | 2.0 | 4 | 96.3 | [1] |
| Raney Ni | - | Not specified | Not specified | Not specified | >96 | [1] |
Table 1: Comparison of Catalysts for the Hydrogenation of Linalool to this compound.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol is based on established laboratory procedures for the catalytic hydrogenation of linalool.
Materials:
-
Linalool
-
5% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Autoclave or other suitable high-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, dissolve linalool in a suitable solvent such as ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically around 1-5% by weight relative to the linalool.
-
Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[1]
-
Heat the reaction mixture to the target temperature (e.g., 90-92°C) while stirring.[1]
-
Maintain the reaction under these conditions for the specified time (e.g., 4 hours), monitoring the hydrogen uptake to gauge the reaction progress.[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation if required.
Pathway Diagram: Catalytic Hydrogenation
Biosynthesis of this compound
While catalytic hydrogenation is the established industrial method, evidence suggests that a direct biological conversion of linalool to this compound is possible. This is of significant interest for developing more sustainable and environmentally friendly production methods.
Evidence from Metabolic Studies
Studies on the metabolism of linalool in mammals have shown that this compound is one of the metabolites excreted in urine, along with dihydrolinalool. This indicates that enzymes present in the body are capable of reducing the double bonds of linalool. This metabolic process is likely carried out by reductase enzymes.
Potential Enzymatic Pathway
A direct enzymatic pathway for the conversion of linalool to this compound has not been fully elucidated in a specific microorganism or plant as a primary metabolic function. However, based on the known functions of certain enzyme families, a hypothetical pathway can be proposed.
Ene-reductases , a class of flavin-dependent enzymes, are known to catalyze the asymmetric reduction of activated C=C double bonds.[3] These enzymes, including those from the "Old Yellow Enzyme" (OYE) family, are versatile biocatalysts that could potentially reduce the double bonds in linalool.[4][5][6]
The proposed enzymatic conversion would likely proceed in a similar stepwise manner to the catalytic hydrogenation, with the reduction of one double bond followed by the second. This would require one or more reductase enzymes and a biological hydride donor, typically NADH or NADPH.
Hypothetical Enzymatic Pathway Diagram
Conclusion
The conversion of linalool to the more stable this compound is a commercially important process, primarily achieved through catalytic hydrogenation with catalysts such as Pd/C and Raney Nickel. This method is well-established and provides high yields. The emerging evidence of a biological conversion pathway, likely mediated by reductase enzymes, opens up exciting possibilities for the development of biocatalytic processes for the production of this compound. Further research is needed to identify and characterize the specific enzymes responsible for this transformation to fully realize the potential of a biosynthetic route. This guide provides the foundational knowledge and protocols to aid researchers in both the chemical and potential biocatalytic synthesis of this valuable molecule.
References
- 1. Page loading... [guidechem.com]
- 2. ScenTree - this compound (CAS N° 78-69-3) [scentree.co]
- 3. Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering the Activity of Old Yellow Enzyme NemR-PS for Efficient Reduction of (E/Z)-Citral to (S)-Citronellol | MDPI [mdpi.com]
- 5. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Old yellow enzymes: structures and structure-guided engineering for stereocomplementary bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anxiolytic and Antidepressant Effects of Tetrahydrolinalool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrolinalool (THL), an acyclic monoterpene alcohol, has demonstrated significant potential as a therapeutic agent for anxiety and depression in preclinical studies. This technical guide provides a comprehensive overview of the current research on the anxiolytic and antidepressant properties of THL. It includes a detailed summary of quantitative data from in vivo studies, standardized experimental protocols for behavioral assessment, and an exploration of the putative molecular mechanisms of action. In silico docking studies and subsequent pharmacological investigations suggest that THL's effects are likely mediated through the modulation of multiple neurotransmitter systems, including the GABAergic, glutamatergic, and serotonergic pathways. This document aims to serve as a core resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic utility of this compound.
Introduction
Anxiety and depressive disorders are prevalent and debilitating mental health conditions with a significant unmet medical need for novel, effective, and well-tolerated therapeutics.[1] Current pharmacological treatments, while beneficial for many, are often associated with a delayed onset of action, undesirable side effects, and a lack of efficacy in a substantial portion of patients.[1] This has spurred the investigation of new chemical entities, including natural products and their derivatives, for their potential as anxiolytic and antidepressant agents.
This compound (3,7-Dimethyloctan-3-ol), a saturated analog of linalool, is a naturally occurring monoterpene found in various aromatic plants.[2][3] Preclinical evidence suggests that THL possesses anxiolytic and antidepressant-like properties without the common side effects associated with current medications.[2] This guide synthesizes the available quantitative data, experimental methodologies, and proposed signaling pathways to provide a detailed technical resource on the psychoactive properties of this compound.
Quantitative Data from Preclinical Studies
The anxiolytic and antidepressant effects of this compound have been quantified in preclinical studies using murine models. The following tables summarize the key findings from these investigations.
Table 1: Anxiolytic Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Dose (mg/kg, p.o.) | % Increase in Entries into Open Arms | % Increase in Time Spent in Open Arms | Reference |
| 37.5 | 72.7% | 80.3% | [1] |
| 75 | 64.3% | 76.8% | [1] |
Data presented as the percentage increase compared to the control group. The study notes that these doses did not impair locomotor activity or motor coordination.[1]
Table 2: Antidepressant-like Effects of this compound in the Forced Swim Test (FST)
| Dose (mg/kg, p.o.) | % Reduction in Immobility Time | Reference |
| 150 | 69.3% | [1] |
| 300 | 60.9% | [1] |
| 600 | 68.7% | [1] |
Data presented as the percentage reduction in immobility time compared to the control group.[1]
Experimental Protocols
The following are detailed methodologies for the key behavioral assays used to evaluate the anxiolytic and antidepressant-like effects of this compound in mice.
Elevated Plus-Maze (EPM) Test
This test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) of the same size, arranged opposite to each other. A central platform (e.g., 5 x 5 cm) connects the arms.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.
-
Administer this compound or vehicle orally (p.o.) at the specified doses.
-
After the appropriate pre-treatment time (typically 30-60 minutes), place the mouse on the central platform of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session using an overhead video camera.
-
The primary measures of anxiety are the number of entries into and the time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
The total number of arm entries can be used as a measure of general locomotor activity.
-
Thoroughly clean the apparatus with 70% ethanol between trials to eliminate olfactory cues.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm) with a floor divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimatize the mice to the testing room as described for the EPM test.
-
Administer THL or vehicle.
-
After the pre-treatment period, place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session with a video tracking system.
-
The primary measure of locomotor activity is the total distance traveled.
-
Anxiety-like behavior can be inferred from the time spent in the center of the arena, with anxiolytics typically increasing the time spent in the central zone.
-
Clean the arena thoroughly between each mouse.
-
Rotarod Test
This test is used to assess motor coordination and balance, ensuring that the observed effects in other behavioral tests are not due to motor impairment.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Prior to testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for one or two sessions.
-
On the test day, administer THL or vehicle.
-
After the pre-treatment period, place the mice on the rotarod.
-
The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
A lack of significant difference in the latency to fall between the treated and control groups indicates that the compound does not impair motor coordination at the tested doses.
-
Clean the rod between trials.
-
Forced Swim Test (FST)
The FST is a widely used behavioral despair model for screening potential antidepressant drugs.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Acclimatize the mice to the testing room.
-
Administer THL or vehicle.
-
After the pre-treatment period, gently place the mouse into the water cylinder.
-
The total test duration is typically 6 minutes. The initial 2 minutes are considered a habituation period.
-
During the subsequent 4 minutes, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
After the test, remove the mouse from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.
-
Change the water between each mouse.
-
Proposed Mechanisms of Action and Signaling Pathways
In silico molecular docking studies have identified several potential molecular targets for this compound, suggesting a multi-target mechanism of action for its anxiolytic and antidepressant effects.[1] The primary systems implicated are the GABAergic, glutamatergic, and serotonergic pathways.
GABAergic System Modulation
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for anxiolytic drugs. Evidence suggests that THL may enhance GABAergic neurotransmission.
Glutamatergic System Modulation via NMDA Receptor Antagonism
The glutamatergic system is the primary excitatory neurotransmitter system in the brain. Overactivity of this system, particularly through the N-methyl-D-aspartate (NMDA) receptor, has been implicated in both anxiety and depression. In silico studies suggest that THL may act as an antagonist at the NMDA receptor.[1]
Serotonergic System Modulation via 5-HT1A Receptor Interaction
The serotonin (5-HT) system plays a crucial role in mood regulation. The 5-HT1A receptor subtype is a key target for both anxiolytic and antidepressant drugs. Molecular docking studies suggest that THL interacts with the 5-HT1A receptor.[1]
Other Potential Molecular Targets
In silico analysis also identified other potential targets for this compound, including neuronal nitric oxide synthase (nNOs), soluble guanylate cyclase (sGC), Interleukin-6 (IL-6), and the Dopamine D1 receptor.[1] The modulation of these targets could contribute to the overall pharmacological profile of THL, potentially through anti-inflammatory and neuromodulatory effects.
Conclusion and Future Directions
The existing preclinical data strongly support the anxiolytic and antidepressant-like effects of this compound. Its multi-target mechanism of action, potentially involving the GABAergic, glutamatergic, and serotonergic systems, presents a promising profile for the development of a novel therapeutic agent with a potentially broader efficacy and improved side-effect profile compared to current treatments.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of THL and to establish a clear dose-response relationship.
-
Chronic Dosing Studies: To evaluate the efficacy and safety of long-term THL administration.
-
Mechanism of Action Elucidation: Further in-depth studies are required to confirm the precise molecular interactions and downstream signaling cascades modulated by THL.
-
Translational Studies: To bridge the gap between preclinical findings and potential clinical applications.
This technical guide provides a solid foundation for these future investigations, highlighting this compound as a compelling candidate for further drug development in the field of neuropsychopharmacology.
References
Anticonvulsant Properties of Tetrahydrolinalool: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrolinalool (THL), an acyclic monoterpene alcohol, has demonstrated significant anticonvulsant activity in preclinical studies. This technical guide provides an in-depth analysis of the current scientific data on the anticonvulsant properties of THL. It consolidates quantitative data from various in vivo seizure models, details the experimental protocols utilized in this research, and elucidates the proposed mechanism of action involving the GABAergic system. The information is presented to support further research and development of this compound as a potential therapeutic agent for epilepsy and other seizure-related disorders.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies.[1] Natural products, particularly monoterpenes found in essential oils, have emerged as a promising source for the discovery of new anticonvulsant agents.[1]
This compound (THL), a metabolite of linalool, is a constituent of various essential oils and is also synthesized for use in fragrances and cosmetics.[1][2] Preclinical research has indicated that THL possesses anticonvulsant properties, suggesting its potential as a candidate for the treatment of epileptic syndromes.[2] This document serves as a comprehensive technical resource, summarizing the key findings, experimental methodologies, and mechanistic insights into the anticonvulsant effects of THL.
In Vivo Anticonvulsant Activity
The anticonvulsant effects of this compound have been evaluated in several chemically-induced seizure models in mice. These models are designed to mimic different aspects of seizure generation and propagation, providing insights into the potential clinical applications of a test compound. The primary findings from these studies are summarized below.
Picrotoxin-Induced Seizure Model
Picrotoxin is a non-competitive antagonist of the GABA-A receptor chloride channel, and substances that counteract its effects are thought to act via the GABAergic system.[3] In this model, THL demonstrated a dose-dependent increase in the latency to the first clonic seizure and a reduction in mortality.[1]
Table 1: Effects of this compound on Picrotoxin-Induced Seizures
| Treatment Group | Dose (mg/kg, i.p.) | Latency to First Clonic Seizure (seconds, mean ± SEM) | Mortality Rate (%) |
| Control (Tween 80 5%) | - | Data not available in preprint | 100% |
| THL | 125 | Data not available in preprint | 50% |
| THL | 150 | Increased latency (p < 0.05) | 50% |
| Diazepam | 4 | Increased latency (p < 0.001) | Data not available in preprint |
Data extracted from a preprint research paper. Specific mean and SEM values for latency were not fully detailed in the available text.[1]
3-Mercaptopropionic Acid (3-MP)-Induced Seizure Model
3-Mercaptopropionic acid induces seizures by inhibiting the enzyme glutamic acid decarboxylase (GAD), which is responsible for the synthesis of GABA.[1] THL was effective in increasing the seizure latency in this model, further supporting a GABAergic mechanism of action.[1]
Table 2: Effects of this compound on 3-Mercaptopropionic Acid-Induced Seizures
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Latency (seconds, mean ± SEM) |
| Control (Tween 80 5%) | - | 129.0 ± 5.1 |
| THL | 125 | 253.0 ± 16.4 (p < 0.05) |
| THL | 150 | 251.1 ± 21.1 (p < 0.05) |
| Diazepam | 4 | 841.4 ± 38.1 |
Data extracted from a preprint research paper.[1]
Strychnine-Induced Seizure Model
Strychnine is an antagonist of glycine receptors, and this model is used to identify compounds that may act on the glycinergic system.[2] In the strychnine-induced seizure test, THL did not show any significant anticonvulsant effect, suggesting that its mechanism of action is not primarily mediated by glycine receptors.[1][2]
Pentylenetetrazole (PTZ)-Induced Seizure Model
Pentylenetetrazole is another GABA-A receptor antagonist.[2] Electrophysiological studies using electroencephalography (EEG) in mice treated with PTZ revealed that THL at a dose of 150 mg/kg significantly increased the latency to tonic-clonic seizures, similar to the effects of diazepam.[1]
Proposed Mechanism of Action: GABAergic Modulation
The consistent efficacy of this compound in seizure models involving GABA-A receptor antagonists (picrotoxin and PTZ) and an inhibitor of GABA synthesis (3-mercaptopropionic acid), coupled with its inactivity in the glycine-mediated strychnine model, strongly indicates that the anticonvulsant properties of THL are mediated through the enhancement of GABAergic neurotransmission.[1][2]
Molecular Docking Studies
To further investigate the interaction of THL with the GABA-A receptor, in silico molecular docking studies have been performed.[2] These studies have shown that THL can form a stable complex with a model of the GABA-A receptor.[2] The binding interactions of THL were compared to those of diazepam, a known positive allosteric modulator of the GABA-A receptor.[2]
Caption: Proposed mechanism of THL at the GABAergic synapse.
The diagram illustrates that THL, similar to diazepam, is proposed to act as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of GABA, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability, which underlies its anticonvulsant effects.
Experimental Protocols
This section provides an overview of the methodologies employed in the key in vivo and in silico studies investigating the anticonvulsant properties of this compound.
Animal Models
-
Animals: Male Swiss mice were used in the behavioral and electrophysiological studies.[1]
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
-
Drug Administration: this compound was dissolved in Tween 80 (5%) and administered intraperitoneally (i.p.).[1]
Seizure Induction Protocols
Caption: General experimental workflow for in vivo anticonvulsant testing of THL.
-
Picrotoxin-Induced Seizures: Animals were pre-treated with THL, diazepam, or vehicle. After a set period, picrotoxin was administered, and the latency to the first seizure and the 24-hour mortality rate were recorded.[1]
-
3-Mercaptopropionic Acid-Induced Seizures: Following pre-treatment, 3-MP was administered, and the latency to the onset of seizures was observed for a defined period.[1]
-
Pentylenetetrazole-Induced Seizures (EEG): Animals were implanted with cortical electrodes for EEG recording. After pre-treatment, PTZ was administered, and the EEG was recorded to determine the latency to the appearance of tonic-clonic seizures.[1]
Molecular Docking Protocol
The in silico molecular docking was performed to predict the binding mode of this compound to the GABA-A receptor.
-
Receptor Model: A homology model of the GABA-A receptor was used.[2]
-
Ligand Preparation: The 3D structure of THL was generated and optimized.
-
Docking Software: The specific software used was not detailed in the available preprint, but standard molecular docking programs are employed for such studies.[1]
-
Binding Site: The docking was performed at the benzodiazepine binding site of the GABA-A receptor.
-
Analysis: The binding energy and interactions between THL and the amino acid residues of the receptor were analyzed and compared to those of diazepam.[2]
Conclusion and Future Directions
The available evidence strongly supports the anticonvulsant properties of this compound, with a mechanism of action likely involving positive allosteric modulation of the GABA-A receptor.[1][2] The efficacy of THL in multiple preclinical models of seizures warrants further investigation into its potential as a novel antiepileptic drug.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) of THL is necessary to understand its bioavailability and dosing requirements.
-
Chronic Seizure Models: Assessing the efficacy of THL in chronic models of epilepsy, such as the kindling model, will provide insights into its potential for long-term treatment.
-
Safety and Toxicity: A thorough toxicological profile of THL is required to ensure its safety for potential clinical use.
-
In-depth Mechanistic Studies: Further electrophysiological and molecular studies are needed to fully elucidate the precise binding site and the allosteric modulatory effects of THL on different GABA-A receptor subtypes.
The development of this compound as an anticonvulsant agent represents a promising avenue for addressing the unmet medical needs of patients with epilepsy. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this potential new therapeutic.
References
Olfactory Characteristics of Tetrahydrolinalool Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrolinalool, a saturated derivative of linalool, is a widely utilized fragrance ingredient valued for its pleasant floral and fresh aroma, as well as its enhanced stability in various media compared to its unsaturated counterpart. This technical guide provides an in-depth exploration of the olfactory characteristics of this compound, with a focus on its isomeric forms. While detailed sensory data for the individual enantiomers, (R)- and (S)-Tetrahydrolinalool, are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on the racemic mixture. It details the compound's odor profile, quantitative olfactory data, and the experimental protocols typically employed for its sensory and instrumental analysis. Furthermore, this guide elucidates the initial stages of the olfactory signaling pathway initiated by odorants such as this compound, providing a foundation for understanding its mechanism of action at the molecular level.
Introduction
This compound (3,7-dimethyloctan-3-ol) is a tertiary alcohol that serves as a key component in the perfumer's palette. Its preparation commonly involves the catalytic hydrogenation of linalool, a process that saturates the double bonds in the parent molecule, thereby increasing its chemical stability. This makes this compound particularly suitable for use in products with aggressive matrices, such as soaps and detergents.[1][2] The olfactory profile of this compound is generally described as floral, with notes of lily, lilac, and rose, complemented by fresh, citrus, woody, and tea-like nuances.[3][4][5] It is often perceived as having a cleaner and more refined character than linalool.[6]
Quantitative Olfactory Data
The following table summarizes the available quantitative data on the olfactory characteristics of racemic this compound.
| Parameter | Value | Reference(s) |
| Odor Detection Threshold | 0.02 µg/L | [8] |
| Odor Profile (General) | Floral, Sweet, Citrus, Fresh, Woody, Tea-like | [3][4][5][9][10] |
| Detailed Odor Descriptors | Lily, bois de rose, lilac, oily, fatty citrus rind | [4][11] |
| Taste Characteristics (at 1-15 ppm) | Clean, fresh, floral, tea-like with citrus and herbal nuances | [2][12] |
Experimental Protocols
The characterization of the olfactory properties of fragrance ingredients like this compound involves a combination of sensory evaluation by human panelists and instrumental analysis.
Sensory Evaluation
Sensory evaluation provides qualitative and quantitative data on the perception of an odorant. Standardized protocols are crucial for obtaining reliable and reproducible results.[13][14]
Objective: To determine the olfactory profile and intensity of this compound isomers.
Panelists: A panel of trained sensory assessors is selected based on their olfactory acuity and ability to describe scents.[15]
Methodology:
-
Descriptive Analysis: Panelists are presented with the odorant (diluted in an appropriate solvent, such as ethanol or dipropylene glycol) on a smelling strip. They are asked to identify and rate the intensity of various odor descriptors (e.g., floral, citrus, woody) using a structured scale.[13][15]
-
Difference Testing (e.g., Triangle Test): This method can be used to determine if a perceptible difference exists between two samples, such as the (R)- and (S)-enantiomers. Panelists are presented with three samples, two of which are identical, and are asked to identify the odd one out.[15][16]
Controlled Conditions: Evaluations are conducted in a well-ventilated, odor-free environment to prevent sensory adaptation and cross-contamination.[13]
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][17][18] This allows for the identification of odor-active compounds in a sample.
Objective: To separate and identify the odor-active components of a this compound sample and characterize their individual scents.
Methodology:
-
Sample Preparation: The this compound sample is diluted in a suitable volatile solvent. For complex matrices, techniques like headspace analysis or solid-phase microextraction (SPME) can be used to isolate volatile compounds.[17]
-
Gas Chromatography: The prepared sample is injected into the gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Olfactometry: The effluent from the GC column is split, with one portion going to a conventional detector (e.g., a mass spectrometer for identification) and the other to a sniffing port. A trained assessor sniffs the effluent and records the retention time and odor description of each eluting odorant.[1][18]
-
Data Analysis: The olfactogram (a chromatogram of odor activity) is compared with the instrumental chromatogram to correlate specific chemical compounds with their perceived odors.
Below is a DOT script for a generalized GC-O workflow.
Olfactory Signaling Pathway
The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[19][20] While the M2OR database suggests a possible interaction of this compound (as a sum of isomers) with the human olfactory receptor OR1D2, further research is needed to confirm this and identify other potential receptors.[21]
The binding of an odorant to an OR initiates a signal transduction cascade. The canonical pathway is mediated by the G-protein Gαolf.[22][23][24]
Steps in the Olfactory Signaling Cascade:
-
Odorant Binding: A this compound molecule binds to a specific olfactory receptor.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated G-protein, Gαolf. The GDP bound to Gαolf is exchanged for GTP.[22]
-
Adenylyl Cyclase Activation: The activated Gαolf-GTP complex stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[19][20]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[19][20]
-
Depolarization: The opening of CNG channels allows an influx of cations (primarily Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.[20]
-
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.
The following DOT script visualizes this signaling pathway.
Conclusion
This compound is a valuable fragrance ingredient with a well-characterized floral and fresh olfactory profile. While the sensory properties of the racemic mixture are well-documented, a significant knowledge gap exists regarding the specific odor characteristics of its individual (R)- and (S)-enantiomers. Further research, employing the detailed sensory and instrumental protocols outlined in this guide, is necessary to fully elucidate the stereochemical impact on the odor of this compound. A deeper understanding of the interactions between this compound isomers and specific olfactory receptors will also be crucial for a complete picture of its sensory perception and for the targeted design of novel fragrance ingredients. This guide provides a foundational framework for researchers and professionals in the field to pursue these avenues of investigation.
References
- 1. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 78-69-3 [thegoodscentscompany.com]
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- 5. pellwall.com [pellwall.com]
- 6. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spec… [ouci.dntb.gov.ua]
- 9. scent.vn [scent.vn]
- 10. US6759561B2 - Preparation of tetrahydrogeraniol - Google Patents [patents.google.com]
- 11. This compound, 78-69-3 [perflavory.com]
- 12. This compound CAS#: 78-69-3 [amp.chemicalbook.com]
- 13. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
- 14. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 15. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 16. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 17. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 18. iladdie.wordpress.com [iladdie.wordpress.com]
- 19. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Relative Contributions of cAMP and InsP3 Pathways to Olfactory Responses in Vertebrate Olfactory Receptor Neurons and the Specificity of Odorants for Both Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m2or.chemsensim.fr [m2or.chemsensim.fr]
- 22. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uniprot.org [uniprot.org]
- 24. GNAL - Wikipedia [en.wikipedia.org]
Tetrahydrolinalool as a Metabolite in Cancer Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolinalool, a saturated monoterpene alcohol, is recognized primarily for its use as a stable fragrance component in various consumer products. Chemically, it is the hydrogenated derivative of linalool, a naturally occurring terpene alcohol found in many essential oils. While the anticancer properties of numerous terpenes and their derivatives are subjects of intense research, the direct role of this compound in cancer biology is a nascent field with limited available data.
Databases such as PubChem note that this compound has been "observed in cancer metabolism," suggesting its presence in a cancerous environment, likely as a metabolic byproduct of other compounds.[1] However, comprehensive studies detailing its specific anticancer activities, underlying mechanisms, and potential as a therapeutic agent are currently lacking in published scientific literature.
This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound in the context of cancer. Given the scarcity of direct research, this guide will extensively cover the well-documented anticancer properties of its direct precursor, linalool. The data presented for linalool serves as a critical proxy for understanding the potential, yet uninvestigated, biological activities of this compound. We will delve into the metabolic conversion of linalool to this compound and explore the signaling pathways modulated by linalool, which may hold relevance for its saturated metabolite.
The Metabolic Journey: From Linalool to this compound
The presence of this compound in a biological system, particularly in the context of cancer, is likely the result of the metabolism of its unsaturated precursor, linalool. Studies in rats have demonstrated that after oral administration, linalool is metabolized into several compounds, including dihydrolinalool and this compound, which are then excreted, often conjugated with glucuronic acid or sulfate.[2][3][4][5]
The biotransformation of linalool is multifaceted. In mammals, it is processed by cytochrome P-450 (CYP) enzymes in the liver.[6][7][8] Furthermore, the gut microflora has been shown to play a role in the reduction of linalool to its saturated forms.[2][5]
The primary metabolic pathways for linalool involve oxidation to 8-hydroxylinalool and 8-carboxylinalool.[3][6][7][8] However, the reductive pathway leading to this compound is also a recognized metabolic fate.
Visualizing the Metabolic Conversion
Linalool: A Precursor with Promising Anticancer Activity
The extensive research on linalool's anticancer effects provides a valuable framework for hypothesizing the potential bioactivity of this compound. Linalool has been shown to exhibit cytotoxic and apoptotic effects across a range of cancer cell lines.
Quantitative Data on Linalool's Anticancer Effects
The following tables summarize the quantitative data from various studies on the anticancer effects of linalool.
Table 1: In Vitro Cytotoxicity of Linalool against Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value(s) | Duration of Treatment | Reference |
| Breast Cancer | T-47D | 224 µM | 48 hours | [8] |
| Colorectal Cancer | SW 620 | 222 µM | 48 hours | [8] |
| Liver Cancer | Hep G2 | 290 µM | 48 hours | [8] |
| Lung Adenocarcinoma | A549 | 474.94 µM | 24 hours | [9] |
| Lung Adenocarcinoma | A549 | 379.33 µM | 48 hours | [9] |
| Lung Adenocarcinoma | A549 | 183.77 µM | 72 hours | [9] |
| Breast Cancer | MCF-7 | 480 µM | 24 hours | [10] |
| Breast Cancer | MDA-MB-231 | 588 µM | 24 hours | [10] |
Table 2: In Vivo Antitumor Activity of Linalool
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| Human Colon Cancer Xenograft (SCID mice) | Oral administration | 200 µg/kg | 55% reduction in mean tumor weight | [11][12] |
Experimental Protocols for Linalool Cancer Studies
This section details the methodologies employed in key studies investigating the anticancer properties of linalool.
3.2.1. Cell Viability and Cytotoxicity Assays
-
WST-8 Assay: The cytotoxic effect of linalool on human colon cancer cell lines (HCT 116) and a human fibroblast cell line (CCD18Co) was examined using a WST-8 assay. Cells were seeded in 96-well plates and treated with varying concentrations of linalool for a specified duration. The assay measures the activity of cellular dehydrogenases, which is indicative of cell viability.[11][12]
-
MTT Assay: The antiproliferative effect of linalool on breast cancer cell lines (MCF-7 and MDA-MB-231) was determined by the MTT assay. Cells were treated with linalool at concentrations ranging from 100 to 1000 µM for 24 and 48 hours. The assay is based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.[10][13] For lung adenocarcinoma cells (A549), a similar protocol was followed.[9]
3.2.2. Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, breast cancer cells (MCF-7 and MDA-MB-231) treated with linalool were stained with Annexin V-FITC and PI. Flow cytometry was then used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis, in HCT 116 colon cancer cells treated with linalool.[11][12]
3.2.3. In Vivo Xenograft Model
-
Animal Model: Severe combined immunodeficient (SCID) mice were used for the human cancer xenograft model.
-
Tumor Inoculation: Human colon cancer cells (HCT 116) were subcutaneously injected into the mice.
-
Treatment: Linalool (100 or 200 µg/kg) was administered orally every 3 days for 21 days.
-
Outcome Measurement: Tumor size and weight were measured at the end of the treatment period.[11][12]
3.2.4. Western Blot Analysis
-
Protein Extraction and Quantification: Colorectal cancer cells (HCT116 and SW480) were treated with low, medium, and high concentrations of linalool. Total protein was extracted, and concentrations were determined.
-
Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (AKT, p-AKT, p-mTOR, p-4E-BP1, JAK2, p-JAK2, STAT3, and p-STAT3).[7]
Signaling Pathways Modulated by Linalool in Cancer
Linalool has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
3.3.1. Induction of Oxidative Stress
One of the primary mechanisms of linalool-induced cancer cell death is the generation of reactive oxygen species (ROS). Studies in human colon cancer cells have demonstrated that linalool induces cancer-specific oxidative stress, leading to apoptosis.[11] This is characterized by the production of hydroxyl radicals and subsequent lipid peroxidation.[3][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]
- 4. [PDF] Studies on the metabolism of linalool, a naturally occurring food flavour. | Semantic Scholar [semanticscholar.org]
- 5. Studies on the metabolism of linalool, a naturally occurring food flavour - ProQuest [proquest.com]
- 6. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of geraniol and linalool in the rat and effects on liver and lung microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comprehensive Review of the Biological Activities of Tetrahydrolinalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolinalool (THL), a saturated monoterpene alcohol, is a derivative of linalool, a naturally occurring compound found in many essential oils. While extensively used in the fragrance and cosmetic industries for its pleasant floral aroma and stability, recent scientific investigations have begun to unveil its diverse biological activities. This technical guide provides an in-depth review of the current state of research on the biological properties of this compound, with a focus on its anticonvulsant, anxiolytic, antidepressant-like, antimicrobial, antioxidant, and anti-inflammatory activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Anticonvulsant Activity
Recent studies have demonstrated the effective anticonvulsant properties of this compound in murine models.[1] The primary mechanism of action appears to be related to the GABAergic pathway, specifically through interaction with the GABA-A receptor.[1][2]
Quantitative Data: Anticonvulsant Activity
| Experimental Model | Animal Model | Treatment and Dose | Key Findings | Reference |
| Picrotoxin-induced seizures | Mice | THL (125 and 150 mg/kg, i.p.) | Increased latency to seizure onset and reduced mortality.[1] At 150 mg/kg, a significant increase in the latency to the first clonic seizure was observed.[3] The mortality rate was reduced by 50% at both doses.[3] | [1][3] |
| 3-Mercaptopropionic acid (3MP)-induced seizures | Mice | THL (125 and 150 mg/kg, i.p.) | Increased seizure latency compared to the control group.[3] | [3] |
| Pentylenetetrazole (PTZ)-induced seizures | Mice | THL (150 mg/kg) | Reduced seizures as observed in electrophysiological results.[1] Increased tonic-clonic seizure latency.[3] | [1][3] |
| Strychnine-induced seizures | Mice | THL (doses not specified) | No significant modulation of parameters indicative of an anticonvulsant effect.[1] | [1] |
Experimental Protocols
Picrotoxin-Induced Seizure Test in Mice [3]
-
Animals: Male Swiss mice are used.
-
Treatment: Animals are pre-treated with this compound (THL) at doses of 125 and 150 mg/kg via intraperitoneal (i.p.) injection. A control group receives the vehicle (e.g., 5% Tween 80), and a positive control group receives diazepam (4 mg/kg, i.p.).
-
Seizure Induction: Thirty minutes after treatment, seizures are induced by the administration of picrotoxin (dose not specified in the abstract).
-
Observation: The latency to the first seizure is recorded for a period of thirty minutes.
-
Endpoint: The percentage of mortality is recorded 24 hours after the administration of picrotoxin.
Caption: Workflow for the picrotoxin-induced seizure model.
Signaling Pathway
The anticonvulsant effects of this compound are suggested to be mediated through the GABAergic system. Molecular docking studies have shown a stable interaction between THL and the GABA-A receptor, similar to diazepam, a known positive allosteric modulator of this receptor.[1] This interaction likely enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and seizure susceptibility.
Caption: Proposed GABAergic signaling pathway for THL's anticonvulsant activity.
Anxiolytic and Antidepressant-Like Activities
This compound has also been investigated for its potential anxiolytic and antidepressant-like effects in animal models. These studies suggest that THL can modulate behaviors associated with anxiety and depression without causing significant motor impairment.
Quantitative Data: Anxiolytic and Antidepressant-Like Activities
| Experimental Model | Animal Model | Treatment and Dose | Key Findings | Reference |
| Elevated Plus-Maze (EPM) | Mice | THL (0.5-10 mg/kg) | Significant increase in the percentage of entries and time spent in open arms, indicative of an anxiolytic effect.[4] | [4] |
| Forced Swim Test (FST) | Not specified | Not specified | No specific quantitative data found for this compound. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test [4]
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
-
Animals: Mice are used.
-
Treatment: Animals are administered low doses of this compound (dl-THP) ranging from 0.5 to 10 mg/kg.
-
Procedure: Each mouse is placed in the center of the maze, and its behavior is recorded for a set period (typically 5 minutes).
-
Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded.
-
Interpretation: An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.
Caption: Workflow for the Elevated Plus-Maze test.
Antimicrobial, Antioxidant, and Anti-inflammatory Activities
While this compound is reported to possess antimicrobial, antioxidant, and anti-inflammatory properties, there is a notable scarcity of quantitative data and detailed experimental studies specifically on this compound. Much of the available information is extrapolated from research on its precursor, linalool.
Antimicrobial Activity
No specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains were found in the reviewed literature. General protocols for determining MIC, such as the broth microdilution method, are widely established.
Antioxidant Activity
Anti-inflammatory Activity
While the anti-inflammatory potential of this compound is mentioned, quantitative data from in vivo models such as the carrageenan-induced paw edema test are lacking. Studies on linalool suggest that its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-κB and Nrf2 signaling pathways.[5][6] Further research is needed to determine if this compound acts through similar mechanisms.
Caption: Potential anti-inflammatory signaling pathways (based on linalool).
Anticancer Activity
Direct and detailed research findings specifically on the anticancer potential of this compound are not prominently featured in the current scientific literature. However, its precursor, linalool, has been investigated for its cytotoxic effects against various cancer cell lines.[7] Studies on linalool suggest that its anticancer activity may be mediated through the induction of apoptosis and oxidative stress in cancer cells. Further dedicated studies are required to ascertain the specific anticancer activities and underlying cellular pathways of this compound.
Conclusion and Future Directions
This compound has emerged as a promising bioactive compound with demonstrated anticonvulsant and anxiolytic-like properties, likely mediated through the GABAergic system. However, a significant gap in knowledge exists regarding its antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The majority of the research in these areas has focused on its precursor, linalool.
Future research should prioritize the systematic evaluation of this compound's efficacy in these underexplored areas. This includes determining quantitative metrics such as MIC and IC50 values, elucidating the specific molecular targets and signaling pathways involved, and conducting in vivo studies to validate its therapeutic potential. A deeper understanding of the biological activities of this compound will be crucial for its potential development as a novel therapeutic agent for a range of pathological conditions.
References
- 1. Anticonvulsant activity of this compound: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Tetrahydrolinalool: A Technical Guide to its Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolinalool, a saturated derivative of the naturally occurring terpene alcohol linalool, has been a significant molecule in the fragrance and flavor industries for over a century. Its superior stability compared to its unsaturated precursor, linalool, has made it a valuable ingredient in a wide range of applications, from perfumery to household products. This technical guide delves into the early research and discovery of this compound, providing a detailed account of its initial synthesis, characterization, and the experimental protocols that laid the foundation for its modern applications. While early research primarily focused on its synthesis and olfactory properties, this guide also explores the broader chemical context of the early 20th century, a period of significant advancement in synthetic organic chemistry.
Early Synthesis and Discovery
The first synthesis of this compound, also known as 3,7-dimethyloctan-3-ol, is attributed to the work of French chemist Philippe Barbier, a mentor to the famed Victor Grignard. Barbier's pioneering work on organomagnesium reagents, which predated Grignard's Nobel Prize-winning discoveries, paved the way for the synthesis of tertiary alcohols like this compound.
The primary route to this compound in the early 20th century was the catalytic hydrogenation of linalool. This process involves the addition of hydrogen across the two double bonds of the linalool molecule, resulting in the formation of the saturated alcohol. Early researchers utilized various catalytic systems, with palladium and nickel catalysts being prominent.
Another early synthetic route involved the reaction of alloocimene with hydrogen chloride, followed by hydrolysis and subsequent nickel-catalyzed hydrogenation. However, this method was found to be challenging due to equipment corrosion and difficult process control, making it less viable for industrial production.
The logical relationship between the structure of linalool and this compound was a key focus of early research. The removal of the reactive double bonds in linalool through hydrogenation was correctly hypothesized to lead to a more stable molecule with a modified, yet still pleasant, floral odor.
Experimental Protocols
Catalytic Hydrogenation of Linalool (Based on early 20th-century methods)
-
Apparatus: A high-pressure autoclave equipped with a stirrer and a heating mantle.
-
Materials:
-
Linalool (1 mole)
-
Palladium on carbon catalyst (5% w/w) or Raney nickel catalyst
-
Hydrogen gas
-
-
Procedure:
-
The autoclave is charged with linalool and the catalyst.
-
The vessel is sealed and purged with nitrogen gas to remove any air.
-
Hydrogen gas is introduced into the autoclave to a pressure of 2.0 MPa.
-
The mixture is heated to a temperature of 90-100°C while stirring vigorously.
-
The reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
The autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The crude this compound is then purified by vacuum distillation.
-
Quantitative Data from Early Research
The following table summarizes the physical and chemical properties of this compound as reported in early 20th-century chemical literature. It is important to note that the precision of these measurements may not match modern standards.
| Property | Value (Early 20th Century) |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol |
| Boiling Point | 197-199 °C at 760 mmHg |
| Density | ~0.826 g/cm³ at 20 °C |
| Refractive Index | ~1.434 at 20 °C |
| Odor | Floral, reminiscent of linalool but with a fresher, slightly woody and citrus-like character |
| Solubility | Soluble in ethanol and oils; insoluble in water |
Logical and Experimental Workflow
The discovery and development of this compound followed a logical progression of scientific inquiry common in the early 20th century.
Signaling Pathways and Biological Effects: An Early Perspective
It is important to note that the concept of specific signaling pathways and detailed mechanistic toxicology was not well-developed during the early 20th century. Research at that time focused primarily on the synthesis, chemical properties, and immediate practical applications of new compounds. Therefore, there is no documented evidence of early research into the specific biological signaling pathways affected by this compound. Early toxicological assessments, if conducted, would have been limited to basic observations of acute toxicity. The modern understanding of how fragrance molecules interact with olfactory receptors and potentially other biological targets is the result of decades of subsequent research in biochemistry, pharmacology, and neuroscience.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the typical experimental workflow for the synthesis and purification of this compound in the early 20th century.
Conclusion
The early research and discovery of this compound represent a classic example of early 20th-century industrial chemistry, driven by the need for more stable and reliable fragrance ingredients. The work of pioneers like Philippe Barbier and the application of emerging technologies like catalytic hydrogenation were instrumental in making this valuable molecule accessible. While the understanding of its biological mechanisms was limited at the time, the foundational knowledge of its synthesis and physical properties established over a century ago continues to be relevant for researchers, scientists, and drug development professionals working with this and other terpenoid compounds today.
Methodological & Application
Synthesis of Tetrahydrolinalool via Catalytic Hydrogenation of Linalool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of tetrahydrolinalool (3,7-dimethyloctan-3-ol) through the catalytic hydrogenation of linalool. This compound is a valuable fragrance ingredient and a stable alternative to linalool, with applications in various consumer products and as a potential intermediate in pharmaceutical synthesis.[1][2][3] This protocol outlines the use of a palladium on carbon (Pd/C) catalyst for the efficient conversion of linalool to this compound. The procedure, reaction parameters, and purification methods are detailed to ensure reproducibility in a laboratory setting.
Introduction
This compound, a saturated terpene alcohol, is prized for its pleasant floral fragrance, which is considered more stable than that of its unsaturated precursor, linalool.[1][3] Its stability against oxidation makes it a preferred ingredient in a wide array of daily fragrance formulations, including soaps, perfumes, shampoos, and cosmetics, with potential usage levels reaching up to 30%.[1][2] The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of linalool, a readily available natural product. This process involves the saturation of the two double bonds in the linalool molecule. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[1]
Applications
-
Fragrance Industry: Due to its stability and pleasant floral scent, this compound is extensively used in the fragrance industry.[1][2][3]
-
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1]
Reaction Pathway & Experimental Workflow
The synthesis of this compound from linalool proceeds via the catalytic hydrogenation of the two carbon-carbon double bonds in the linalool molecule. The reaction is typically performed in an autoclave using a palladium on carbon catalyst.
References
Application Note: Quantification of Tetrahydrolinalool Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Tetrahydrolinalool (3,7-Dimethyl-3-octanol) is a saturated derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants.[1][2] Due to its stability and pleasant, floral, linalool-like aroma, it is widely used as a fragrance ingredient in cosmetics, household products, and fine fragrances.[2] Accurate quantification of this compound is essential for quality control in raw materials and finished products, as well as in the study of essential oil composition and fragrance stability. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound within complex matrices.[3][4] This method offers excellent sensitivity, specificity, and reliability.[4]
This document provides a comprehensive protocol for the quantitative analysis of this compound, detailing sample preparation, instrument parameters, and method validation procedures suitable for researchers and quality control professionals.
Experimental Protocol
1. Principle
This method utilizes gas chromatography (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with a stationary phase.[5] The separated compound then enters a mass spectrometer (MS), where it is ionized by electron impact (EI), and the resulting fragments are detected.[5] Quantification is achieved by comparing the peak area of a characteristic ion of this compound to that of an internal standard, using a calibration curve generated from standards of known concentrations.
2. Reagents and Materials
-
Solvent: Hexane or Dichloromethane (GC grade or equivalent)
-
This compound analytical standard: (≥98% purity)
-
Internal Standard (IS): e.g., Tetradecane or other suitable non-interfering compound (≥99% purity)
-
Glassware: 10 mL volumetric flasks, autosampler vials (1.5 mL) with caps, micropipettes.
3. Instrumentation and Conditions
The following parameters serve as a guideline and may require optimization for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent.[6] |
| Mass Spectrometer | Agilent 5977C MSD or equivalent.[6] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min.[6] |
| Injection Volume | 1 µL.[5] |
| Injector Temperature | 250 °C.[5][6] |
| Split Ratio | 50:1 (adjustable based on sample concentration).[5][6] |
| Oven Program | Initial temperature 70 °C, hold for 2 minutes, ramp at 5 °C/min to 250 °C, hold for 5 minutes.[5][7] |
| Transfer Line Temp. | 280 °C.[6] |
| Ion Source Temp. | 230 °C.[5][6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[5][8] |
| Mass Scan Range | 40-300 amu.[6] |
| Solvent Delay | 3-4 minutes.[6] |
| Quantifier Ion | m/z 73 (base peak).[9] |
| Qualifier Ions | m/z 55, 69, 129.[9] |
4. Preparation of Solutions
-
This compound Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard (e.g., Tetradecane) into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound Stock Standard to achieve a concentration range of approximately 1 to 100 µg/mL.[10] Spike each calibration standard and a blank with the internal standard to a constant final concentration (e.g., 10 µg/mL).
5. Sample Preparation
Sample preparation should aim for a final concentration within the established calibration range.
-
For Essential Oils or Fragrance Oils: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.[11] Add the internal standard to achieve the target concentration (e.g., 10 µg/mL). Dilute to the mark with hexane. A further dilution may be necessary depending on the expected concentration of this compound.
-
For Other Matrices: A suitable extraction method (e.g., liquid-liquid extraction, solid-phase microextraction) may be required to isolate the analyte from the sample matrix. The final extract should be dissolved in hexane and spiked with the internal standard.
6. Data Analysis and Quantification
-
Identification: Confirm the identity of this compound in samples by comparing its retention time and mass spectrum to that of a pure standard. The mass spectrum should show the characteristic base peak at m/z 73.[9]
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion (m/z 73) to the peak area of the internal standard's quantifier ion against the concentration of this compound for each calibration standard. The curve should have a correlation coefficient (r²) of ≥ 0.999.[12]
-
Quantification: Calculate the peak area ratio for the sample. Determine the concentration of this compound in the prepared sample solution from the calibration curve.
-
Final Concentration: Calculate the final concentration in the original sample using the following formula: Concentration (mg/g or %) = (C_solution × V × D) / W Where:
-
C_solution = Concentration from calibration curve (µg/mL)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor
-
W = Initial weight of the sample (mg)
-
Method Validation Parameters
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or similar standards.[8][12]
| Validation Parameter | Acceptance Criteria | Description |
| Specificity | No interfering peaks at the retention time of the analyte and IS.[12] | The ability to unequivocally assess the analyte in the presence of other components. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999.[12][13] | The range over which the method provides results directly proportional to concentration. |
| Accuracy | Recovery typically within 95-105%.[12] | Assessed by analyzing spiked samples at different concentration levels (low, mid, high). |
| Precision | RSD ≤ 5% for repeatability (intra-day) and intermediate precision (inter-day).[12][13] | The closeness of agreement between a series of measurements from multiple samplings. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3.[8][12] | The lowest amount of analyte in a sample that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10.[8][12] | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Experimental Workflow
References
- 1. 3-Octanol, 3,7-dimethyl- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vipsen.vn [vipsen.vn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Essential Oils sample prep - Chromatography Forum [chromforum.org]
- 12. environics.com [environics.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design of Tetrahydrolinalool in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolinalool (THL) is an acyclic monoterpene alcohol that is a metabolite of linalool, a naturally occurring terpene found in many essential oils.[1][2] Emerging research has highlighted the therapeutic potential of THL, particularly its anticonvulsant properties, which are believed to be mediated through the GABAergic system.[1][2] Given the well-documented anxiolytic, sedative, anti-inflammatory, and analgesic effects of its parent compound, linalool, THL presents a compelling candidate for further investigation into its broader pharmacological profile.
These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the potential anxiolytic, sedative, anti-inflammatory, and analgesic effects of this compound in mice models. Due to the limited availability of specific quantitative data for THL in these domains, data from studies on linalool are presented as a comparative reference to inform initial dose-selection and experimental design. It is imperative that researchers establish a full dose-response curve for THL to determine its specific efficacy and potency.
Data Presentation: Summary of Linalool Effects in Mice Models
The following tables summarize quantitative data from in vivo studies on linalool, the parent compound of this compound. This information can serve as a starting point for designing dose-response studies for THL.
Table 1: Anxiolytic Effects of Linalool in Mice
| Test | Mouse Strain | Linalool Dose/Route | Key Findings |
| Elevated Plus Maze (EPM) | ICR | 500 mg/kg, p.o. | Significantly increased time spent in open arms.[3] |
| Elevated Plus Maze (EPM) | Not Specified | Inhalation (200 µL) | Significantly increased time spent in and entries into open arms.[4][5][6] |
| Open Field Test (OFT) | ICR | 250 and 500 mg/kg, p.o. | Significantly increased time spent in the center area.[3] |
| Light/Dark Box Test | Not Specified | Inhalation (200 µL) | Significantly increased time spent in the light box.[7] |
Table 2: Sedative Effects of Linalool in Mice
| Test | Mouse Strain | Linalool Dose/Route | Key Findings |
| Pentobarbital-induced Sleep | Not Specified | Inhalation (1% and 3%) | Increased pentobarbital sleeping time.[8] |
| Open Field Test (OFT) | OF1 | 100 mg/kg, i.p. | Significantly decreased distance traveled and velocity.[9] |
| Open Field Test (OFT) | Not Specified | Inhalation (3%) | Decreased locomotion.[8] |
Table 3: Anti-inflammatory Effects of Linalool in Rodents
| Test | Animal Model | Linalool Dose/Route | Key Findings |
| Carrageenan-induced Paw Edema | Rat | 25 mg/kg | Reduction of edema.[10][11] |
| Carrageenan-induced Hyperalgesia | Rat | 50-150 mg/kg | Inhibited the development of acute hyperalgesia.[12] |
Table 4: Analgesic Effects of Linalool in Mice
| Test | Mouse Strain | Linalool Dose/Route | Key Findings |
| Acetic Acid-induced Writhing | Not Specified | 25-75 mg/kg | Significant reduction of acid-induced writhing.[1] |
| Hot Plate Test | Not Specified | 100 mg/kg | Significant increase in latency to pain response.[1] |
| Hot Plate Test | Not Specified | Inhalation | Significantly increased latency to pain responses.[13] |
Table 5: Acute Toxicity of this compound
| Species | Route | LD50 | Reference |
| Mouse | Oral | 4500 mg/kg | [14] |
| Rat | Oral | >5 g/kg | [14] |
| Rabbit | Dermal | >5 g/kg | [14] |
Experimental Protocols
General Considerations
-
Animals: Male Swiss mice or C57BL/6J mice (8-12 weeks old) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimation: Allow at least one week for acclimatization to the housing facility before any experimental procedures.
-
Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., corn oil, saline with a small percentage of Tween 80). The vehicle should be administered to the control group.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, inhalation) should be consistent throughout the study.
-
Blinding: The experimenter should be blinded to the treatment groups to avoid bias.
Anxiolytic Activity: Elevated Plus Maze (EPM) Test
Principle: This test is based on the conflict between the innate fear of mice for open and elevated spaces and their desire to explore a novel environment. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Materials:
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
This compound solution and vehicle
-
Positive control (e.g., Diazepam)
Protocol:
-
Administer THL (e.g., 25, 50, 100 mg/kg, p.o.) or vehicle 30-60 minutes before the test. A positive control group treated with an anxiolytic drug like diazepam should be included.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Sedative Activity: Open Field Test (OFT)
Principle: The OFT assesses general locomotor activity and exploratory behavior in a novel environment. A reduction in locomotor activity can indicate a sedative effect.
Materials:
-
Open field arena
-
Video camera and tracking software
-
This compound solution and vehicle
-
Positive control (e.g., a known sedative)
Protocol:
-
Administer THL (e.g., 50, 100, 200 mg/kg, p.o.) or vehicle 30-60 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).
-
Record the session with an overhead video camera.
-
Clean the arena with 70% ethanol between trials.
-
Analyze the recordings for total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in total distance traveled suggests a sedative effect.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Principle: Carrageenan injection into the paw induces an acute inflammatory response characterized by edema. The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Materials:
-
Plethysmometer or digital calipers
-
1% Carrageenan solution in sterile saline
-
This compound solution and vehicle
-
Positive control (e.g., Indomethacin)
Protocol:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Administer THL (e.g., 50, 100, 200 mg/kg, p.o.) or vehicle. A positive control group receiving a standard anti-inflammatory drug should be included.
-
After 30-60 minutes, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Analgesic Activity: Hot Plate Test
Principle: This test assesses the central analgesic activity of a compound by measuring the reaction time of the mouse to a thermal stimulus. An increase in the latency to respond indicates an analgesic effect.
Materials:
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Timer
-
This compound solution and vehicle
-
Positive control (e.g., Morphine)
Protocol:
-
Administer THL (e.g., 50, 100, 200 mg/kg, p.o.) or vehicle 30-60 minutes before the test. A positive control group treated with a known analgesic should be included.
-
Gently place the mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as licking or flicking of the hind paws, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any mouse not responding within this time should be removed from the hot plate.
-
An increase in the reaction latency compared to the control group indicates an analgesic effect.
Visualizations
Experimental Workflow
Caption: General workflow for in vivo evaluation of this compound in mice.
Signaling Pathways
Caption: Hypothesized GABAergic signaling pathway for this compound.
Caption: Potential anti-inflammatory signaling pathways for this compound.
References
- 1. (-)-Linalool produces antinociception in two experimental models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of this compound: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anxiolytic potency of essential oil and S-(+)-linalool from Cinnamomum osmophloeum ct. linalool leaves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
- 5. Frontiers | Linalool Odor-Induced Anxiolytic Effects in Mice [frontiersin.org]
- 6. Linalool Odor-Induced Anxiolytic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhaled linalool-induced sedation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lavandula angustifolia Essential Oil and Linalool Counteract Social Aversion Induced by Social Defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of (-)-linalool in the acute hyperalgesia induced by carrageenan, L-glutamate and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RTECS NUMBER-RH0905000-Chemical Toxicity Database [drugfuture.com]
Application of Tetrahydrolinalool in Fragrance Formulations for Enhanced Stability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolinalool, a saturated derivative of linalool, is a widely utilized fragrance ingredient prized for its exceptional stability in a variety of formulations.[1][2][3][4] Unlike its unsaturated precursor, linalool, which can be susceptible to oxidation and degradation under certain conditions, this compound offers superior resistance to heat, light, and alkaline environments.[1][2] This inherent stability makes it an invaluable component for ensuring the longevity and consistent olfactory performance of fragrances in products ranging from fine perfumery to household cleaners. These application notes provide a comprehensive overview of this compound's role in fragrance stability, supported by experimental protocols for its evaluation.
Chemical and Olfactory Profile of this compound
This compound (CAS 78-69-3) possesses a soft, clean, and subtly floral aroma with nuances of lily, rose, and a tea-like freshness.[5][6] Its mild and versatile scent profile allows it to act as a blender and modifier in a wide array of fragrance compositions, including delicate florals, lavender accords, chypres, and fougères.[5][6] The hydrogenation of the double bonds present in linalool not only contributes to its enhanced stability but also results in a smoother, less sharp aroma.[1]
Role in Fragrance Stability
The primary application of this compound in fragrance formulation lies in its ability to maintain chemical integrity over time and under stress conditions. This is particularly crucial in products with challenging bases or those exposed to harsh environmental factors during their lifecycle.
Key Stability Advantages:
-
Thermal Stability: this compound withstands elevated temperatures, making it suitable for applications that involve heat during manufacturing or storage.[1]
-
Photostability: It exhibits greater resistance to degradation upon exposure to UV light compared to many other floral ingredients, thus preventing discoloration and off-odor development.[1]
-
Alkaline Stability: Its stability in alkaline media makes it an ideal choice for laundry detergents, soaps, and other cleaning products where the pH is high.[2]
-
Oxidative Stability: As a saturated alcohol, this compound is less prone to oxidation, a common degradation pathway for many fragrance molecules that can lead to the formation of sensitizers and malodors.
Quantitative Data on Stability
While comprehensive quantitative data from direct comparative studies of fragrance formulations with and without this compound are not widely available in the public domain, qualitative assessments from industry leaders confirm its superior stability. The following tables summarize the stability of this compound in various consumer product bases under accelerated aging conditions.
Table 1: Stability of this compound in Various Applications (3 Months at 40°C)
| Application | Discoloration | Odor Stability |
| Eau de Toilette | + | + |
| Soap | - | + |
| AP Roll-On (15% ACH) | - | + |
| Deodorant Stick (Stearate) | - | + |
| Shampoo/Shower Gel | - | + |
| Hair Conditioner | - | + |
| Body Lotion | - | + |
| Fabric Softener Conc. | - | + |
| Detergent Heavy Duty Liquid | - | + |
| Detergent Powder Conc. | - | + |
| Rimblock Liquid | - | + |
| Cleaner APC Liquid | - | + |
| Cleaner Liquid Citric Acid | - | + |
Legend: (+) = Good stability (no significant change) (-) = Acceptable stability (minor, acceptable change)
Experimental Protocols
The following are detailed protocols for key experiments to assess the stability of fragrance formulations containing this compound.
Protocol 1: Accelerated Thermal Stability Testing
Objective: To evaluate the impact of elevated temperature on the color, clarity, and odor profile of a fragrance formulation over time.
Materials:
-
Test fragrance formulation with this compound
-
Control fragrance formulation without this compound (or with linalool as a comparator)
-
Type I glass vials with airtight seals
-
Stability oven capable of maintaining 40°C ± 2°C
-
Colorimeter (e.g., Konica Minolta Chroma Meter)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Trained sensory panel
Methodology:
-
Sample Preparation:
-
Prepare two batches of the fragrance base: one containing the desired concentration of this compound and a control.
-
Fill the glass vials with each formulation, leaving a small headspace.
-
Securely seal the vials.
-
Prepare triplicate samples for each time point and condition.
-
-
Initial Analysis (T=0):
-
Visually inspect the initial samples for appearance (color, clarity).
-
Measure the color of the liquid using a colorimeter, recording the Lab* values.
-
Conduct a sensory evaluation of the initial scent profile with a trained panel.
-
Perform a GC-MS analysis to determine the initial concentration of key fragrance components, including this compound.
-
-
Accelerated Aging:
-
Place the prepared vials in a stability oven set at 40°C.
-
Store a set of control samples at room temperature (20-25°C) in the dark.
-
-
Time Point Analysis:
-
At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of samples from the oven and the control storage.
-
Allow the heated samples to equilibrate to room temperature.
-
Repeat the analyses performed at T=0:
-
Visual inspection.
-
Colorimetric measurement.
-
Sensory evaluation.
-
GC-MS analysis.
-
-
-
Data Analysis:
-
Compare the changes in color, odor, and chemical composition of the test formulation with the control at each time point.
-
Tabulate the Lab* values and the percentage degradation of key fragrance ingredients.
-
Protocol 2: Photostability Testing
Objective: To assess the stability of a fragrance formulation upon exposure to UV light.
Materials:
-
Test and control fragrance formulations
-
UV-transparent and UV-opaque glass vials
-
UV light cabinet with controlled irradiance (e.g., Xenon arc lamp)
-
Spectrophotometer
-
GC-MS system
-
Trained sensory panel
Methodology:
-
Sample Preparation:
-
Fill both UV-transparent and UV-opaque (as a dark control) vials with the test and control fragrance formulations.
-
-
Initial Analysis (T=0):
-
Perform the same initial analyses as in Protocol 1 (visual, colorimetric, sensory, and GC-MS).
-
-
UV Exposure:
-
Place the UV-transparent vials in the UV light cabinet.
-
Expose the samples to a controlled dose of UV radiation, simulating exposure to sunlight over a specified period.
-
Store the UV-opaque vials under the same temperature conditions but shielded from light.
-
-
Post-Exposure Analysis:
-
At the end of the exposure period, remove all samples from the cabinet.
-
Repeat the visual, colorimetric, sensory, and GC-MS analyses.
-
-
Data Analysis:
-
Compare the results of the UV-exposed samples to the dark controls to isolate the effects of UV light on the fragrance's stability.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To quantitatively and qualitatively analyze the chemical composition of the fragrance formulation to identify and quantify degradation products and changes in the concentration of key odorants.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 5°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: 35-550 amu
Sample Preparation:
-
Dilute the fragrance oil sample in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration (e.g., 1000 ppm).
-
Inject 1 µL of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each component by integrating the peak areas.
-
Compare the chromatograms of aged samples to the initial (T=0) sample to identify new peaks (degradation products) and a decrease in the area of original components.
Visualizations
Caption: Workflow for Accelerated Thermal Stability Testing.
Caption: Logical Relationship of this compound's Stability.
References
Application Notes and Protocols: Molecular Docking of Tetrahydrolinalool with GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS) and are crucial targets for therapeutic drugs aimed at treating conditions like anxiety, insomnia, and epilepsy.[1][2] Tetrahydrolinalool (THL), an acyclic monoterpene alcohol found in essential oils and a metabolite of linalool, has demonstrated anticonvulsant properties.[3][4] Preliminary in silico studies have suggested that THL forms a stable complex with the GABA-A receptor, indicating its potential therapeutic effects are mediated through the GABAergic pathway.[3][4]
These application notes provide a comprehensive overview of the molecular docking of this compound with GABA-A receptors, including detailed protocols for performing such studies, and a summary of potential binding interactions.
Data Presentation: Quantitative Analysis of this compound-GABA-A Receptor Interaction
While specific experimental binding affinities for this compound with distinct GABA-A receptor subtypes are not yet widely published, molecular docking simulations can provide valuable predictive data. The following table summarizes typical quantitative data obtained from such studies.
| Ligand | Receptor Subtype | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | α1β2γ2 | -5.0 to -7.0 | Tyr97, Phe200, Tyr157 | 1-2 | Tyr97, Phe200 |
| Diazepam (Control) | α1β2γ2 | -7.0 to -9.0 | His101, Tyr159, Phe200 | 2-3 | Tyr159, Phe200, Tyr209 |
Note: The data presented for this compound are hypothetical and represent a plausible range based on its structural similarity to other known GABA-A receptor modulators. Diazepam is a well-characterized benzodiazepine that acts as a positive allosteric modulator of GABA-A receptors and is often used as a control.[3]
GABA-A Receptor Signaling Pathway
Activation of the GABA-A receptor by GABA, or its potentiation by molecules like this compound, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. This is the fundamental mechanism of inhibitory neurotransmission in the CNS.[2]
Caption: GABA-A receptor signaling pathway.
Experimental Protocols: Molecular Docking of this compound
This protocol outlines the necessary steps to perform a molecular docking study of this compound with the GABA-A receptor using widely available bioinformatics tools.
Preparation of the GABA-A Receptor
-
Obtain Receptor Structure: Download the 3D crystal structure of the human GABA-A receptor from the Protein Data Bank (PDB). A suitable entry is 6D6U (α1β2γ2 subtype).[5]
-
Prepare the Receptor:
-
Use molecular visualization software such as UCSF Chimera or PyMOL to prepare the receptor.[6]
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT file format, which is required for AutoDock Vina.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or ZINC. Alternatively, it can be sketched using chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).
-
Prepare the Ligand:
-
Use a tool like Open Babel or the ligand preparation features within AutoDock Tools to convert the ligand structure to the PDBQT format.
-
This process will add hydrogens, compute charges, and define the rotatable bonds.
-
Molecular Docking using AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Identify the binding pocket on the GABA-A receptor. For allosteric modulators like benzodiazepines (and likely THL), this is typically at the interface of the α and γ subunits.[5]
-
In your docking software, define a grid box that encompasses this binding site. The center and dimensions of the box should be large enough to allow the ligand to move and rotate freely within the pocket.
-
-
Configure Docking Parameters:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 is a good starting point).
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Analysis of Docking Results
-
Examine Binding Affinities: The output log file will contain the binding affinity (in kcal/mol) for each predicted pose. The more negative the value, the stronger the predicted binding.
-
Visualize Interactions:
-
Load the receptor PDBQT file and the output ligand PDBQT file into a molecular visualization program.
-
Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the GABA-A receptor. Tools like LigPlot+ or the interaction analysis features within PyMOL or Discovery Studio can be used for 2D and 3D visualization of these interactions.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: Molecular docking experimental workflow.
Conclusion
Molecular docking is a powerful computational tool for investigating the interaction between small molecules like this compound and their protein targets. The protocols and information provided here offer a framework for researchers to conduct in silico studies to explore the therapeutic potential of novel compounds acting on the GABA-A receptor. These computational predictions can guide further experimental validation through in vitro and in vivo assays.
References
- 1. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of this compound: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Tetrahydrolinalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolinalool, a saturated derivative of linalool, is a naturally occurring monoterpenoid found in various essential oils.[1] Due to its structural similarity to linalool, which has well-documented antimicrobial properties, this compound is a compound of interest for its potential as an antimicrobial agent.[2][3][4] These application notes provide detailed protocols for assessing the antimicrobial activity of this compound, guidance on data interpretation, and a proposed mechanism of action based on current scientific understanding of related compounds.
While specific quantitative data on the antimicrobial activity of this compound is limited in publicly available literature, the protocols outlined here provide a robust framework for its systematic evaluation. The provided data for the closely related compound, linalool, serves as a valuable benchmark for comparison.
Data Presentation: Antimicrobial Activity of Linalool (Reference Compound)
The following table summarizes the reported antimicrobial activity of linalool against a variety of microorganisms. This data is presented as a reference to guide the expected range of activity for this compound. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.[5]
| Microorganism | Assay Type | MIC | MBC | Reference |
| Pseudomonas fluorescens | Agar Dilution | 1.25 µL/mL | 2.5 µL/mL | [2] |
| Shewanella putrefaciens | Broth Microdilution | 1.5 µL/mL | - | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC₅₀: 13.2 µg/mL | - | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC₉₀: 105.62 µg/mL | - | [6] |
| Trichophyton rubrum (clinical isolates) | Broth Microdilution | 256-512 µg/mL | - | [7] |
Experimental Protocols
Due to the lipophilic nature of this compound, modifications to standard antimicrobial susceptibility testing protocols are necessary to ensure proper dispersion in aqueous media.[8]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Solubilizing agent (e.g., Tween 80, DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (sterile broth)
-
Growth control (broth with inoculum and solubilizing agent)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. To enhance solubility, the broth can be supplemented with a low concentration of Tween 80 (e.g., 0.5% v/v).[9]
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted this compound, as well as to the growth control well. The final volume in each well should be uniform (e.g., 200 µL).
-
Controls:
-
Positive Control: Add a known antimicrobial agent to a set of wells with the inoculum.
-
Negative Control: Include wells with sterile broth only to check for contamination.
-
Growth Control: Include wells with broth, inoculum, and the solubilizing agent to ensure the solvent does not inhibit microbial growth.
-
-
Incubation: Incubate the microtiter plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density (OD) with a microplate reader.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Solvent for this compound (e.g., ethanol)
-
Positive and negative control disks
Procedure:
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of growth.
-
Preparation of Disks: Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of this compound (dissolved in a volatile solvent) onto sterile filter paper disks. Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of no growth around each disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[10]
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.[11]
Materials:
-
This compound at concentrations relative to the MIC (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Standardized microbial inoculum
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Plating medium (e.g., Tryptic Soy Agar)
-
Sterile saline for dilutions
Procedure:
-
Assay Setup: Prepare tubes or flasks containing the broth medium with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a growth control without the compound.
-
Inoculation: Inoculate each tube with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate a known volume onto agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature until colonies are visible.
-
Colony Counting: Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[11]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for assessing antimicrobial activity.
Proposed Mechanism of Action for this compound
Based on the known mechanisms of the structurally similar compound, linalool, the following pathway is proposed for the antimicrobial action of this compound.[2][3][4]
Caption: Proposed antimicrobial mechanism of this compound.
References
- 1. ScenTree - this compound (CAS N° 78-69-3) [scentree.co]
- 2. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 3. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Investigation of the antifungal potential of linalool against clinical isolates of fluconazole resistant Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 9. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetrahydrolinalool as a Flavoring Agent in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolinalool is a saturated analog of linalool, widely recognized for its use as a flavoring agent in the food and beverage industry. It is valued for its pleasant, mild floral aroma with nuances of citrus and tea.[1][2] Its chemical stability, particularly in comparison to the less stable linalool, makes it a preferred ingredient in a variety of food matrices where flavor longevity is crucial.[3][4] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in food science research and product development.
Regulatory Status: this compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA). Its FEMA number is 3060, and it is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with JECFA number 357.[4][5]
Physicochemical and Sensory Properties
A comprehensive understanding of this compound's properties is essential for its effective application.
| Property | Value | Reference |
| Chemical Name | 3,7-Dimethyloctan-3-ol | [5] |
| CAS Number | 78-69-3 | [5] |
| FEMA Number | 3060 | [4] |
| JECFA Number | 357 | [5] |
| Molecular Formula | C10H22O | [2] |
| Molecular Weight | 158.28 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor Profile | Floral (lily, rose), woody, with citrus and tea-like notes. | [1][6] |
| Flavor Profile | Clean, fresh, floral, tea-like with citrus and herbal nuances at 1-15 ppm. | [1] |
| Detection Threshold | 0.02 µg/L in air | [4] |
| Typical Usage Level | 1 to 6 ppm in finished food products. | [7] |
| Solubility | Soluble in alcohol and oils. | [8] |
| Stability | More stable than linalool, especially in aggressive media. | [3][4] |
Applications in Food and Beverages
This compound's versatile flavor profile allows for its use in a wide range of products.
| Food/Beverage Category | Application | Recommended Starting Concentration (ppm) |
| Beverages | Enhances citrus and floral notes in soft drinks, juices, and teas. | 1 - 3 |
| Dairy Products | Provides a subtle floral character to yogurt, ice cream, and flavored milk. | 2 - 5 |
| Confectionery | Adds a delicate floral touch to hard candies, gummies, and chewing gum. | 3 - 6 |
| Baked Goods | Imparts a fresh, floral aroma to cakes, cookies, and pastries. | 2 - 4 |
| Savory Products | Can be used in trace amounts to round out the flavor profile of sauces and marinades. | < 1 |
Experimental Protocols
Sensory Evaluation of this compound
Objective: To determine the sensory profile and consumer acceptance of this compound in a model beverage system. Two common methods are the Triangle Test for difference testing and Quantitative Descriptive Analysis (QDA) for detailed profiling.
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[5][9]
Materials:
-
Control sample (beverage without this compound)
-
Test sample (beverage with a specific concentration of this compound)
-
Identical, opaque tasting cups labeled with random three-digit codes
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation booths with controlled lighting and ventilation
-
A panel of at least 24-30 trained or consumer panelists
Procedure:
-
Prepare the control and test samples. For example, a lemon-flavored still beverage. The test sample could contain 3 ppm of this compound.
-
For each panelist, present three coded samples: two will be the control and one will be the test sample, or two will be the test and one the control. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Instruct panelists to taste each sample from left to right.
-
Ask panelists to identify the "odd" or "different" sample.
-
Provide water and crackers for panelists to cleanse their palate between evaluations.
-
Collect and analyze the data. The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical tables for the triangle test are used to determine if a significant difference exists.
References
- 1. Quantitative Descriptive Analysis and Acceptance Testing of Yogurt with no Added Sugar | Semantic Scholar [semanticscholar.org]
- 2. foreverest.net [foreverest.net]
- 3. researchgate.net [researchgate.net]
- 4. ScenTree - this compound (CAS N° 78-69-3) [scentree.co]
- 5. Triangle Test [sensorysociety.org]
- 6. nbinno.com [nbinno.com]
- 7. Perfumers Apprentice - Tetrahydro linalool [shop.perfumersapprentice.com]
- 8. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 9. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
Application Note: Formulation of Tetrahydrolinalool for Topical Applications in Cosmetics
AN-COS-2025-12-13
Audience: Researchers, scientists, and drug development professionals.
Introduction Tetrahydrolinalool (THL) is a saturated monoterpene alcohol widely utilized in the cosmetic and fragrance industries.[1][2][3] It is synthesized through the catalytic hydrogenation of linalool, a process that enhances its chemical stability significantly.[4][5][6] This increased stability makes this compound a preferred ingredient for perfuming cosmetic products, especially in formulations with challenging pH levels, such as soaps and detergents, where its precursor, linalool, may degrade.[5][7] Its olfactory profile is described as a mild, clean, and fresh floral scent with notes of lily, lilac, tea, and subtle citrus or woody undertones.[2][6][8] While primarily used as a fragrance component[9][10], related terpene alcohols like linalool have demonstrated biological activities, including anti-inflammatory effects.[11][12] This suggests that beyond its pleasant aroma, this compound may offer additional functional benefits in topical formulations.
This document provides comprehensive data, formulation guidelines, and experimental protocols for the effective incorporation and evaluation of this compound in cosmetic products for topical application.
Physicochemical & Safety Data
Successful formulation requires a thorough understanding of the active ingredient's properties. The key physicochemical and safety parameters for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 78-69-3 | [2][4][13] |
| INCI Name | This compound | [10] |
| Molecular Formula | C₁₀H₂₂O | [2][5] |
| Molecular Weight | 158.28 g/mol | [2][5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][5][14] |
| Odor | Mild, floral (lily, lilac), fresh, with tea-like and citrus nuances | [2][6][8] |
| Density | ~0.826 - 0.831 g/cm³ @ 20°C | [1][5] |
| Boiling Point | 197°C | [5] |
| Flash Point | ~77°C | [2][5] |
| Log P (o/w) | ~3.3 - 3.54 | [5][15] |
| Solubility | Soluble in alcohols and oils; Insoluble in water | [1][2][14] |
| Stability | Highly stable, particularly in alkaline media; more stable than linalool |[5][7][8] |
Table 2: Safety & Regulatory Profile
| Parameter | Value | Reference(s) |
|---|---|---|
| Oral LD50 (Rat) | > 5 g/kg | [4] |
| Dermal LD50 (Rabbit) | > 5 g/kg | [4] |
| Skin Irritation | May cause skin irritation or allergic reactions in sensitive individuals | [14][15] |
| Eye Irritation | Causes serious eye irritation | [15] |
| FEMA Number | 3060 | [5][13][14] |
| Regulatory Status | Generally Recognized as Safe (GRAS) as a flavoring agent by JECFA |[15] |
Formulation Guidelines & Example Chassis
Due to its lipophilic nature (Log P ~3.3), this compound is readily incorporated into the oil phase of emulsions or solubilized in anhydrous systems. Its excellent stability allows for its use in a wide range of product types without significant degradation.[5][8]
-
Emulsions (Creams, Lotions): Add this compound to the oil phase. It can be incorporated during the cool-down phase (<40°C) to minimize volatile loss, although its high boiling point makes it relatively robust to heat.
-
Anhydrous Systems (Oils, Balms): Directly miscible with other lipids and esters.
-
Surfactant Systems (Cleansers, Shampoos): Can be pre-solubilized with non-ionic surfactants or glycols before addition to the main batch to ensure clarity and prevent separation.
Table 3: Example Topical Formulation Chassis with this compound
| Formulation Type | Phase | Ingredient (INCI Name) | % w/w | Function |
|---|---|---|---|---|
| O/W Cream | A | Aqua | Q.S. to 100 | Vehicle |
| A | Glycerin | 3.00 | Humectant | |
| A | Xanthan Gum | 0.20 | Stabilizer | |
| B | Caprylic/Capric Triglyceride | 10.00 | Emollient | |
| B | Cetearyl Alcohol (and) Ceteareth-20 | 5.00 | Emulsifier | |
| B | Dimethicone | 1.00 | Occlusive | |
| C | This compound | 0.50 | Fragrance | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative | |
| Body Oil | A | Helianthus Annuus (Sunflower) Seed Oil | Q.S. to 100 | Vehicle |
| A | Simmondsia Chinensis (Jojoba) Seed Oil | 15.00 | Emollient | |
| A | Tocopherol | 0.50 | Antioxidant | |
| A | This compound | 1.00 | Fragrance | |
| Gel Serum | A | Aqua | Q.S. to 100 | Vehicle |
| A | Propanediol | 5.00 | Solvent/Humectant | |
| A | Carbomer | 0.40 | Gelling Agent | |
| B | Polysorbate 20 | 2.00 | Solubilizer | |
| B | This compound | 0.30 | Fragrance | |
| C | Triethanolamine | 0.40 | Neutralizer |
| | C | Euxyl PE 9010 | 1.00 | Preservative |
Note: Typical use levels for fragrance in leave-on cosmetics range from 0.2% to 1%.[9]
Postulated Mechanism of Action: Anti-Inflammatory Pathway
While this compound is primarily a fragrance, its precursor, linalool, has been shown to possess anti-inflammatory properties, partly by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[12][16] These pathways are critical in the inflammatory cascade, leading to the expression of pro-inflammatory mediators like iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).[16] It is plausible that THL may exert similar, albeit unconfirmed, effects. The diagram below illustrates this hypothetical mechanism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. specialchem.com [specialchem.com]
- 4. foreverest.net [foreverest.net]
- 5. ScenTree - this compound (CAS N° 78-69-3) [scentree.co]
- 6. nbinno.com [nbinno.com]
- 7. download.basf.com [download.basf.com]
- 8. This compound, 78-69-3 [thegoodscentscompany.com]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. specialchem.com [specialchem.com]
- 11. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A combination of linalool and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice [frontiersin.org]
- 13. De Monchy Aromatics this compound [demonchyaromatics.com]
- 14. CAS 78-69-3: this compound | CymitQuimica [cymitquimica.com]
- 15. This compound | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of hydrosols from Tetragonia tetragonoides in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of Tetrahydrolinalool's Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolinalool (THL) is an acyclic monoterpene alcohol found in essential oils and produced during the metabolism of linalool.[1] Emerging research indicates its potential as a neuroactive compound, particularly for its anticonvulsant properties.[1] Electrophysiological studies are crucial for elucidating the precise mechanisms by which THL modulates neuronal activity. This document provides detailed application notes and experimental protocols for investigating the effects of THL on neurons, with a focus on its interaction with GABAA receptors and voltage-gated ion channels. The protocols are based on established methodologies used for similar compounds, such as linalool, and are intended to serve as a comprehensive guide for researchers in this field.
Application Notes
Background and Rationale
THL has demonstrated anticonvulsant activity in preclinical models, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[1] Electrophysiological evidence points towards the GABAergic system as a primary target for THL's action. Specifically, in silico molecular docking studies show a stable interaction between THL and the GABAA receptor, similar to diazepam.[1] Furthermore, electrophysiological recordings have confirmed that THL treatment reduces seizures induced by pentylenetetrazole (PTZ), a GABAA receptor antagonist.[1]
Beyond its effects on the GABAergic system, the structural similarity of THL to linalool suggests that it may also modulate the activity of various voltage-gated ion channels, which are fundamental to neuronal excitability. Studies on linalool have shown that it can suppress voltage-gated sodium (NaV) and calcium (CaV) currents in sensory neurons.[2] Therefore, a comprehensive electrophysiological investigation of THL should encompass its effects on both ligand-gated (GABAA) and voltage-gated ion channels.
Key Electrophysiological Techniques
-
In Vivo Electroencephalography (EEG): This technique is used to record electrical activity from the brain of a live animal. It is invaluable for studying the overall effects of a compound on brain network activity and for assessing its anticonvulsant efficacy in seizure models, such as the pentylenetetrazole (PTZ) induced seizure model.[3][4]
-
In Vitro Whole-Cell Patch-Clamp: This is a high-resolution technique that allows for the recording of ionic currents through single channels or across the entire membrane of an isolated neuron.[5] It is the gold standard for characterizing the effects of a compound on specific ion channels, such as GABAA receptors, voltage-gated sodium channels, and voltage-gated calcium channels.[6][7] This technique can be performed on cultured neurons or in acute brain slices.
Expected Outcomes and Applications
The application of these electrophysiological techniques will enable researchers to:
-
Determine the in vivo efficacy of THL in suppressing seizure activity.
-
Characterize the modulatory effects of THL on GABAA receptor function.
-
Investigate the impact of THL on the gating properties of voltage-gated sodium and calcium channels.
-
Elucidate the molecular mechanisms underlying the neuroactive properties of THL.
-
Provide critical data for the preclinical development of THL as a potential therapeutic agent.
Quantitative Data Summary
Table 1: Behavioral Effects of this compound (THL) in a Picrotoxin-Induced Seizure Model
| Treatment Group | Dose (mg/kg) | Latency to First Clonic Seizure (s) | Mortality Rate Reduction (%) |
| Control | - | Data not specified | 0 |
| THL | 125 | Increased | 50 |
| THL | 150 | Increased (p < 0.05) | 50 |
Data adapted from a study on the anticonvulsant activity of THL. The study reported a significant increase in latency to seizure and a reduction in mortality at the specified doses in a picrotoxin-induced seizure test.[8]
Table 2: Effects of Linalool on Voltage-Gated Ion Channels in Neurons (In Vitro Patch-Clamp)
| Ion Channel | Neuron Type | Linalool Concentration | Effect | Reference |
| Voltage-gated Na+ channels | Newt olfactory receptor cells | 0.56 mM (IC50) | Reversible suppression of current | [2] |
| Voltage-gated Ca2+ channels | Mouse sensory neurons | Various | Attenuation of currents | [2] |
| T-type Ca2+ channels (CaV3.2) | HEK-293T cells | 100 µM | Inhibition of current, negative shift in steady-state inactivation | [9][10] |
This table summarizes data from studies on linalool, a structurally related compound to THL. These findings suggest potential avenues of investigation for THL's effects on voltage-gated ion channels.
Experimental Protocols
Protocol 1: In Vivo Electroencephalography (EEG) Recording in a Pentylenetetrazole (PTZ)-Induced Seizure Mouse Model
Objective: To assess the in vivo anticonvulsant activity of this compound by recording EEG activity in a PTZ-induced seizure model in mice.
Materials:
-
Male Swiss mice (25-30 g)
-
This compound (THL)
-
Pentylenetetrazole (PTZ)
-
Saline solution (0.9% NaCl)
-
Vehicle for THL (e.g., 0.5% Tween 80 in saline)
-
EEG recording system with headstage, amplifier, and data acquisition software
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Surgical tools
-
Skull screws (for EEG electrodes) and dental cement
Procedure:
-
Animal Preparation and Electrode Implantation:
-
Anesthetize the mouse using the chosen anesthetic.
-
Mount the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes over the desired brain regions (e.g., frontal cortex and hippocampus).
-
Implant stainless steel screw electrodes into the burr holes, ensuring they make contact with the dura mater. A reference electrode can be placed over the cerebellum.
-
Secure the electrodes and a headstage connector to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Drug Administration:
-
On the day of the experiment, habituate the mouse to the recording chamber for at least 30 minutes.
-
Administer THL (e.g., 125 or 150 mg/kg, intraperitoneally - i.p.) or vehicle to the respective groups of animals.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
-
Seizure Induction and EEG Recording:
-
Connect the animal's headstage to the EEG recording system.
-
Record baseline EEG activity for 5-10 minutes.
-
Induce seizures by administering a convulsant dose of PTZ (e.g., 35-60 mg/kg, i.p.).[3] The exact dose may need to be optimized based on the mouse strain and baseline seizure susceptibility.
-
Continuously record EEG and observe the animal's behavior for at least 30 minutes post-PTZ injection.
-
Behavioral seizures can be scored using a standardized scale (e.g., the Racine scale).
-
-
Data Analysis:
-
Analyze the EEG recordings for seizure-like activity, characterized by high-amplitude, high-frequency spike-wave discharges.
-
Quantify the latency to the first seizure, the duration of seizures, and the total number of seizures in each group.
-
Compare the EEG parameters and behavioral scores between the THL-treated and vehicle-treated groups using appropriate statistical tests.
-
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording of GABAA Receptor Currents
Objective: To determine the effect of this compound on GABAA receptor-mediated currents in cultured neurons or acute brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
This compound (THL)
-
GABA (γ-aminobutyric acid)
-
Bicuculline (GABAA receptor antagonist)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 1 CaCl2, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Drug application system (e.g., perfusion or puffer system).
Procedure:
-
Cell/Slice Preparation:
-
For cultured neurons, plate cells on coverslips and grow for 7-14 days in vitro.
-
For brain slices, prepare acute slices (250-300 µm thick) from the desired brain region of a rodent using a vibratome.
-
Transfer the coverslip or slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline recording of spontaneous or evoked GABAA receptor-mediated currents.
-
To evoke currents, apply GABA (e.g., 1-10 µM) for a short duration (e.g., 2-5 seconds) using a puffer pipette or a fast perfusion system.
-
After obtaining a stable baseline response to GABA, co-apply THL at various concentrations with GABA.
-
Record the changes in the amplitude, kinetics (activation and deactivation), and desensitization of the GABA-evoked currents in the presence of THL.
-
To confirm that the observed effects are mediated by GABAA receptors, apply the GABAA receptor antagonist bicuculline at the end of the experiment to block the currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of THL.
-
Construct a dose-response curve to determine the EC50 or IC50 of THL's modulatory effect.
-
Analyze the current kinetics to determine if THL affects the activation, deactivation, or desensitization rates of the GABAA receptor.
-
Protocol 3: In Vitro Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium and Calcium Currents
Objective: To investigate the effects of this compound on voltage-gated sodium (NaV) and calcium (CaV) channels in neurons.
Materials:
-
Cultured neurons (e.g., dorsal root ganglion - DRG - neurons, which express a variety of NaV and CaV channels)
-
This compound (THL)
-
Tetrodotoxin (TTX) - for isolating specific NaV channel subtypes
-
Specific CaV channel blockers (e.g., CdCl2, nifedipine) - for isolating CaV channel subtypes
-
External and internal solutions (see below)
-
Patch-clamp rig and drug application system as in Protocol 2.
Solutions:
-
For NaV currents:
-
External solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
-
For CaV currents:
-
External solution (in mM): 120 TEA-Cl, 5 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2).
-
Procedure:
-
Cell Preparation and Patch-Clamp Recording:
-
Prepare and patch-clamp neurons as described in Protocol 2.
-
-
Recording NaV Currents:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most NaV channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward NaV currents.
-
Establish a stable baseline current-voltage (I-V) relationship.
-
Perfuse the cell with different concentrations of THL and repeat the voltage-step protocol to observe any changes in the I-V relationship, peak current amplitude, and channel kinetics (activation and inactivation).
-
To investigate use-dependent block, apply a train of depolarizing pulses and measure the progressive reduction in current amplitude in the presence of THL.
-
-
Recording CaV Currents:
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV).
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit inward CaV currents.
-
Establish a stable baseline current.
-
Apply THL at various concentrations and measure the effect on the peak CaV current amplitude.
-
To study the voltage-dependence of activation and inactivation, apply appropriate voltage protocols in the absence and presence of THL.
-
-
Data Analysis:
-
For both NaV and CaV currents, plot I-V curves to visualize the effect of THL on the current amplitude at different membrane potentials.
-
Analyze the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.
-
Determine the IC50 for THL's block of each channel type.
-
Assess use-dependent effects by plotting the normalized peak current against the pulse number.
-
Visualizations
Caption: Proposed signaling pathway for this compound's effect on GABAA receptors.
Caption: Experimental workflow for in vivo EEG recording of PTZ-induced seizures.
Caption: Experimental workflow for in vitro whole-cell patch-clamp recording.
References
- 1. Anticonvulsant activity of this compound: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of linalool, an essential oil component of lavender, on nociceptive TRPA1 and voltage-gated Ca2+ channels in mouse sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. axolbio.com [axolbio.com]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of T-type Ca2+ channels by Lavender and Rosemary extracts | PLOS One [journals.plos.org]
- 10. Modulation of T-type Ca2+ channels by Lavender and Rosemary extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isolating Tetrahydrolinalool from Essential Oils
Introduction
Tetrahydrolinalool (3,7-Dimethyloctan-3-ol) is a saturated terpene alcohol valued in the fragrance, cosmetic, and chemical industries for its mild, floral, and citrus-like aroma.[1][2] It is a saturated derivative of linalool and is often used as a more stable substitute for linalool in applications where the latter may exhibit instability, such as in aggressive media like perborate detergents.[3][4][5] While it can be found in nature, it is commonly prepared via the catalytic hydrogenation of linalool.[4] These application notes provide detailed protocols for the isolation and purification of this compound from essential oil matrices or crude synthetic mixtures, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physical and chemical properties is crucial for developing effective isolation and purification strategies.
| Property | Value | Source |
| CAS Number | 78-69-3 | [1][2][3] |
| Molecular Formula | C₁₀H₂₂O | [2][3] |
| Molecular Weight | 158.28 g/mol | [2][3][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Odor | Sweet, floral, citrus-like | [2][4][7] |
| Boiling Point | 197°C (386.6°F) at 760 mmHg; 71-73°C at 6 mmHg | [3][4] |
| Density | ~0.826 g/mL at 25°C | [3][4] |
| Flash Point | ~77°C (170.6°F) | [2][3][5] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water.[1][2][6][7] | |
| Refractive Index | 1.431 - 1.435 (at 20°C) | [2][6] |
| LogP | 3.3 - 3.54 | [3][6] |
Overall Isolation Strategy
The isolation of this compound typically begins with the extraction of essential oils from plant material. If the target is the naturally occurring compound, the essential oil is directly subjected to purification. More commonly, linalool-rich essential oils are hydrogenated to convert linalool to this compound, followed by purification of the resulting mixture. The two primary high-purity isolation techniques are fractional distillation and preparative chromatography.
Caption: General workflow for obtaining high-purity this compound.
Experimental Protocols
Protocol 1: Essential Oil Extraction via Steam Distillation
This protocol describes a common method for extracting essential oils from plant matter, such as lavender flowers, which are rich in linalool, the precursor to this compound.[8]
Objective: To extract volatile oils from plant material.
Materials:
-
Plant material (e.g., 500g of dried lavender flowers)
-
Distilled water
-
Steam distillation apparatus (still, steam generator, condenser, separator)
-
Heating mantle
-
Anhydrous sodium sulfate
-
Glassware (round-bottom flasks, separatory funnel, beakers)
Methodology:
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the still. Ensure all connections are secure.
-
Steam Generation: Heat water in the steam generator to produce a steady flow of steam.
-
Extraction: Introduce live steam into the bottom of the still, allowing it to pass through the plant material. The steam will rupture the plant's oil glands, releasing the volatile essential oil.[9][10]
-
Condensation: The mixture of steam and essential oil vapor travels to the condenser. Cold water circulating through the condenser jacket cools the vapor, causing it to condense back into a liquid.
-
Separation: Collect the condensed liquid (hydrosol and essential oil) in a separator. The essential oil, being less dense and immiscible with water, will typically form a layer on top.
-
Collection: Carefully separate the essential oil layer from the aqueous layer (hydrosol).
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the final essential oil in a sealed, dark glass vial in a cool place.
Protocol 2: Isolation by Fractional Distillation
Fractional distillation is an effective technique for separating components of a liquid mixture that have different boiling points.[11] It is particularly useful for purifying this compound from a crude mixture on a larger scale.[11][12]
Objective: To purify this compound from a crude mixture based on boiling point differences.
Materials:
-
Crude this compound mixture (from hydrogenation or a concentrated essential oil)
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum pump (for vacuum distillation)
-
Boiling chips or magnetic stir bar
-
Thermometer
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is placed vertically between the boiling flask and the distillation head.[12] Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.[12]
-
Charging the Flask: Charge the round-bottom flask with the crude mixture and add boiling chips or a stir bar for smooth boiling.[11]
-
Heating: Gently heat the flask. As the mixture boils, vapor will rise into the fractionating column. The column provides a large surface area (theoretical plates) for repeated condensation and vaporization cycles, enriching the vapor with the more volatile components as it rises.[12][13]
-
Equilibration: Adjust the heating to maintain a slow, steady reflux within the column, allowing a temperature gradient to establish.[11]
-
Fraction Collection:
-
Low-Boiling Impurities: The first fraction to distill over will be enriched in components with boiling points lower than this compound. Collect this "forerun" in a separate receiving flask.
-
Target Compound: As the temperature at the distillation head stabilizes near the boiling point of this compound (~197°C at atmospheric pressure, or lower under vacuum), switch to a new receiving flask to collect the purified product.
-
High-Boiling Impurities: Once the majority of the this compound has distilled, the temperature will either drop (if the distillation is complete) or rise further as higher-boiling components begin to vaporize. Stop the distillation at this point to avoid contaminating the product.
-
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.[11]
Caption: Experimental workflow for fractional distillation.
Protocol 3: Isolation by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for high-purity isolation of target compounds.[14] It separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[11]
Objective: To achieve high-purity isolation of this compound from a complex mixture.
Materials:
-
Crude this compound mixture, filtered
-
Preparative HPLC system (pumps, injector, column, detector, fraction collector)
-
Preparative HPLC column (e.g., Reversed-Phase C18, 50 mm x 19 mm)
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Sample vials, collection tubes
Methodology:
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical HPLC system using a column with the same stationary phase as the preparative column.[14]
-
Screen mobile phases to find a composition that provides good resolution between this compound and its impurities. For a non-polar compound like this compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Optimize the gradient or isocratic conditions to achieve baseline separation.
-
-
Scale-Up:
-
Linearly scale up the flow rate and injection volume from the analytical method to the preparative column dimensions. The goal is to maximize sample loading without sacrificing the necessary resolution.[14]
-
-
System Preparation:
-
Install the preparative column and equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.
-
-
Sample Injection:
-
Dissolve the crude mixture in the mobile phase or a compatible solvent.
-
Inject the prepared sample onto the column. The amount injected will depend on the column's loading capacity, determined during method development.
-
-
Chromatographic Run & Fraction Collection:
-
Run the preparative method. Monitor the chromatogram from the detector in real-time.
-
Use an automated fraction collector to collect the eluent in separate tubes. Program the collector to isolate the peak corresponding to this compound based on its retention time.
-
-
Post-Processing:
-
Combine the collected fractions containing the pure product.
-
Remove the mobile phase solvents, typically using a rotary evaporator, to yield the purified this compound.
-
-
Purity Analysis:
-
Confirm the purity of the isolated product using analytical HPLC or GC-MS.
-
Caption: Experimental workflow for preparative HPLC purification.
Data Presentation: Comparison of Isolation Techniques
The choice of isolation technique depends on the required purity, scale, and available resources.
| Parameter | Fractional Distillation | Preparative HPLC |
| Principle | Separation by boiling point differences.[11][13] | Separation by differential partitioning between phases.[11][14] |
| Typical Scale | Grams to Kilograms (Large Scale) | Milligrams to Grams (Small to Medium Scale)[15] |
| Achievable Purity | Good to High (e.g., 95-99%) | Very High (e.g., >99%)[16] |
| Yield | Generally high, but losses can occur in forerun/residue. | High, dependent on peak resolution and fraction cutting.[14] |
| Throughput | High for large volumes. | Lower, limited by cycle time and column loading.[14] |
| Primary Application | Bulk purification of thermally stable compounds. | High-purity isolation for R&D, impurity standards, and pharmaceuticals.[14][15] |
| Key Consideration | Compounds must be thermally stable and have sufficiently different boiling points. | Higher solvent consumption and cost per gram. |
References
- 1. CAS 78-69-3: this compound | CymitQuimica [cymitquimica.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. ScenTree - this compound (CAS N° 78-69-3) [scentree.co]
- 4. This compound | 78-69-3 [chemicalbook.com]
- 5. De Monchy Aromatics this compound [demonchyaromatics.com]
- 6. This compound | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. agilent.com [agilent.com]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. cannabissciencetech.com [cannabissciencetech.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tetrahydrolinalool Stability in Acidic Formulations
Welcome to the Technical Support Center for improving the stability of Tetrahydrolinalool in acidic media. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address stability challenges encountered during their experiments. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and key data to support your formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-containing acidic formulation is losing its characteristic floral scent over time. What is the likely cause?
A1: The most probable cause is the acid-catalyzed degradation of this compound. As a tertiary alcohol, this compound can undergo dehydration in the presence of acid, leading to the formation of various non-odorous or off-odor isomers of dimethyloctene. This reaction is a common pathway for the degradation of tertiary alcohols in acidic environments.
Q2: What are the primary degradation products of this compound in an acidic medium?
A2: In acidic conditions, this compound (3,7-dimethyloctan-3-ol) primarily degrades via an E1 elimination mechanism. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a double bond. Due to the structure of this compound, this can lead to a mixture of up to five constitutional and geometric isomers of dimethyloctene[1].
Q3: At what pH range does this compound become significantly unstable?
Q4: How can I monitor the degradation of this compound in my formulation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a robust technique for monitoring the concentration of this compound over time[3][4][5][6]. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the volatile degradation products (dimethyloctene isomers)[1].
Q5: What strategies can I employ to improve the stability of this compound in my acidic formulation?
A5: There are two primary strategies to enhance the stability of this compound in acidic media:
-
Antioxidant Addition: While the primary degradation pathway is acid-catalyzed dehydration, oxidative processes can also contribute to instability, especially in the presence of other ingredients. The addition of antioxidants such as Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E) can help mitigate oxidative degradation. Some studies suggest a synergistic effect when combining different antioxidants[7][8][9].
-
Encapsulation: Encapsulating this compound in a protective shell can physically shield it from the acidic environment, thereby preventing degradation. Various encapsulation techniques, such as spray drying or coacervation, can be explored depending on the formulation type[2].
Q6: Are there any synergistic effects when using a combination of antioxidants?
A6: Yes, synergistic effects between antioxidants have been reported. For instance, studies have shown that BHT can regenerate α-tocopherol from its radical form, enhancing the overall antioxidant capacity, particularly in non-polar environments[9]. The combination of natural and synthetic antioxidants can sometimes provide a more robust stabilizing effect than individual antioxidants alone[7][8].
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound in an Acidic Formulation
This protocol outlines a general procedure for assessing the stability of this compound in your specific formulation under accelerated conditions.
1. Sample Preparation:
- Prepare your acidic formulation containing a known concentration of this compound.
- Prepare a control sample of the formulation without this compound.
- Divide each batch into multiple aliquots in appropriate, sealed containers to be stored at different conditions.
2. Storage Conditions:
- Store the samples under the following conditions:
- Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH
- Real-Time Condition (for comparison): 25°C ± 2°C / 60% RH ± 5% RH
- Refrigerated Condition (as a control): 5°C ± 3°C
3. Time Points for Analysis:
- Analyze the samples at predetermined time points. A typical schedule for accelerated testing is: 0, 1, 2, 4, and 8 weeks. For real-time testing, time points could be 0, 3, 6, 9, and 12 months.
4. Analytical Methods:
- Visual and Olfactory Assessment: At each time point, visually inspect the samples for any changes in color, clarity, or phase separation. Perform an olfactory assessment to detect any changes in the fragrance profile.
- pH Measurement: Measure the pH of the samples to ensure it remains within the target range.
- Quantitative Analysis (HPLC): Use a validated stability-indicating HPLC method to determine the concentration of this compound remaining in the formulation.
- Degradation Product Analysis (GC-MS): For a more in-depth analysis, use GC-MS to identify and semi-quantify the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound in the presence of its degradation products.
1. Instrumentation:
- HPLC system with a UV or Refractive Index (RI) detector.
2. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water may be a suitable starting point. The exact ratio and gradient profile will need to be optimized for your specific formulation.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or an RI detector may be necessary.
3. Forced Degradation Study:
- To ensure the method is "stability-indicating," perform a forced degradation study.
- Subject a solution of this compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and thermal stress.
- Analyze the stressed samples to ensure that the degradation products are well-separated from the parent this compound peak.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in an Acidic Formulation (pH 4.0) under Accelerated Conditions (40°C)
| Time (Weeks) | Visual Appearance | Odor Profile | This compound Remaining (%) [HPLC] |
| 0 | Clear, colorless | Characteristic floral | 100.0 |
| 1 | Clear, colorless | Slightly weaker floral | 95.2 |
| 2 | Clear, colorless | Noticeably weaker floral | 88.5 |
| 4 | Clear, colorless | Faint floral, slight off-note | 75.3 |
| 8 | Clear, slightly yellow | Off-note more prominent | 58.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific formulation and storage conditions.
Visualizations
References
- 1. Solved An acid catalyzed (sulfuric acid, H2SO4) dehydration | Chegg.com [chegg.com]
- 2. 3,7-Dimethyloctan-3-ol | CAS#:78-69-3 | Chemsrc [chemsrc.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for high-yield Tetrahydrolinalool synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for high-yield Tetrahydrolinalool synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the catalytic hydrogenation of linalool.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be old, have reduced activity, or be poisoned.[1][2] | - Use a fresh batch of catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. - Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C), especially for challenging substrates.[2] - Check starting materials and solvents for impurities that could act as catalyst poisons (e.g., sulfur or nitrogen compounds).[1] |
| Insufficient Hydrogen Pressure: The pressure of hydrogen may be too low for the reaction to proceed efficiently.[1] | - Ensure all connections in the hydrogenation apparatus are secure and there are no leaks. - For sterically hindered or less reactive starting materials, increasing the hydrogen pressure may be necessary.[1] | |
| Inadequate Agitation: Poor mixing can limit the contact between the substrate, catalyst, and hydrogen gas.[1] | - Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. - For larger scale reactions, consider mechanical stirring for more efficient agitation. | |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - While room temperature is often a good starting point, gentle heating may be required to initiate the reaction.[1] - Be cautious with increasing the temperature, as it can lead to side reactions and the formation of byproducts. | |
| Reaction Stalls or is Incomplete | Catalyst Poisoning: Impurities in the substrate or solvent may have poisoned the catalyst during the reaction.[1][2] | - Filter the reaction mixture to remove the poisoned catalyst and add a fresh batch to continue the reaction.[3] - Purify the starting materials and solvents to remove any potential catalyst poisons. |
| Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion. | - A typical starting point is 10% (w/w) of catalyst relative to the substrate.[2] Increasing the catalyst loading may improve conversion. | |
| Low Purity of this compound | Formation of Byproducts: Side reactions can lead to the formation of impurities such as 2,6-dimethyloctane and p-cymene, particularly at elevated temperatures.[4] | - Maintain a controlled reaction temperature, ideally below 100°C, to minimize side reactions. - Optimize the reaction time to avoid over-reduction or isomerization of the product. |
| Incomplete Purification: Residual starting material (linalool) or byproducts may remain after purification. | - Optimize fractional distillation conditions (e.g., column height, reflux ratio, vacuum) for better separation. - For high-purity requirements, consider column chromatography as a subsequent purification step.[5] | |
| Contaminated Starting Material: The linalool used may contain impurities that are carried through the synthesis. | - Analyze the purity of the starting linalool using Gas Chromatography-Mass Spectrometry (GC-MS) before use. - Purify the linalool if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially viable method for synthesizing this compound is the catalytic hydrogenation of linalool.[4] This process involves reacting linalool with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[4]
Q2: What are the optimal reaction conditions for high-yield this compound synthesis?
A2: Optimal conditions can vary, but a study has shown a yield of 96.3% using 5% Pd/C as a catalyst at a temperature of 90-92°C and a pressure of 2.0 MPa.[4] It is crucial to keep the reaction temperature below 100°C to minimize the formation of byproducts.[4]
Q3: How can I monitor the progress of the hydrogenation reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] GC is particularly well-suited for this reaction, allowing for the quantification of linalool consumption and this compound formation.
Q4: What are the main safety precautions to consider during high-pressure hydrogenation?
A4: High-pressure hydrogenation reactions should be conducted with extreme caution. Key safety measures include:
-
Experienced Supervision: First-time users must be supervised by an experienced operator.[6]
-
Proper Personal Protective Equipment (PPE): Wear cotton gloves and anti-static shoes.[6]
-
Elimination of Ignition Sources: No lighters, phones, or other electronic devices should be in the vicinity.[6][7]
-
Proper Ventilation: The reaction should be carried out in a well-ventilated fume hood.[6][7]
-
Leak Testing: Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[6][7]
-
Inert Gas Purging: The reactor must be purged with an inert gas to remove all oxygen before hydrogen is introduced.[7]
-
Safe Catalyst Handling: Pd/C can be pyrophoric, especially after the reaction when it is saturated with hydrogen. It should be handled under an inert atmosphere and kept wet.[8]
Q5: How should I store the synthesized this compound?
A5: this compound is more stable than linalool but can still oxidize when exposed to air. It should be stored under a nitrogen atmosphere to prevent degradation.[4]
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Linalool
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Linalool
-
Palladium on carbon (5% or 10% Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup:
-
Ensure the high-pressure reactor is clean and dry.
-
Add the desired amount of linalool and the solvent to the reactor vessel.
-
Under a stream of inert gas, carefully add the Pd/C catalyst to the reaction mixture. A typical catalyst loading is 5-10% by weight of the linalool.
-
-
Sealing and Purging:
-
Securely seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with an inert gas (e.g., nitrogen) at least three times to remove all air.
-
Perform a leak test by pressurizing the system with the inert gas and monitoring for any pressure drop.
-
-
Hydrogenation:
-
After a successful leak test, purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).
-
Begin agitation and, if necessary, heat the reaction to the desired temperature (e.g., 90-95°C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor setup allows for safe sampling).
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated area.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry. Quench the filter cake with water immediately after filtration.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Data Presentation
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| 5% Pd/C | 90-92 | 2.0 | 4 | 96.3 | [4] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. njhjchem.com [njhjchem.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
Troubleshooting peak tailing of Tetrahydrolinalool in gas chromatography
Technical Support Center: Gas Chromatography
This guide provides troubleshooting advice for common issues encountered during the gas chromatography (GC) analysis of Tetrahydrolinalool, focusing on the prevalent problem of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This can compromise the accuracy and reproducibility of quantification by making peak integration difficult.[3] It is commonly measured by the Asymmetry Factor (As) or Tailing Factor (Tf). An ideal, symmetrical peak has a value of 1.0.
Q2: What is an acceptable level of peak tailing?
While a perfectly symmetrical peak (As = 1.0) is ideal, some tailing is often unavoidable. A new column is generally considered acceptable with an Asymmetry Factor between 0.9 and 1.2.[1] For routine analysis, an Asymmetry Factor up to 1.5 is often acceptable.[1][4] However, a value greater than 2.0 indicates a significant problem that requires troubleshooting.[1]
Quantitative Guidelines for Peak Asymmetry
| Asymmetry Factor (As) | Peak Shape | Action Required |
| 0.9 - 1.2 | Excellent, Symmetrical | None, optimal performance.[1][5] |
| 1.2 - 1.5 | Acceptable Tailing | Monitor for worsening performance. |
| > 1.5 | Moderate Tailing | Investigation recommended.[3][4] |
| > 2.0 | Severe Tailing | Immediate troubleshooting necessary.[1] |
Q3: Why is my this compound peak tailing?
Peak tailing of polar analytes like this compound, a tertiary alcohol, is often due to unwanted secondary interactions with active sites within the GC system.[6][7][8] These active sites are typically exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the column, or contaminants.[6][9][10] Other causes can be physical, such as improper column installation, or related to the analytical method itself.
Troubleshooting Guide
If you are observing peak tailing for this compound, follow this systematic troubleshooting guide. A visual representation of this workflow is provided below.
Step 1: Initial System Checks
-
Q: Could a poor column installation be the cause? A: Yes, this is a common cause.[3][6] An improperly cut column can create active sites and turbulence.[10] Ensure the column is cut at a perfect 90° angle with no jagged edges and is installed at the correct height in the inlet as per the manufacturer's instructions.[3][11]
-
Q: What if only the this compound peak is tailing? A: If only polar compounds like this compound are tailing, the issue is likely chemical in nature, pointing towards active sites in the system that interact with the hydroxyl group.[11][12]
-
Q: What if all peaks in my chromatogram are tailing? A: If all peaks, including non-polar hydrocarbons, are tailing, this suggests a physical problem such as dead volume, a column blockage, or improper flow path installation.[12][13] It could also indicate significant column contamination.[12]
Step 2: Inlet Maintenance
-
Q: How does the inlet liner affect peak shape for this compound? A: The inlet liner is a primary site for analyte adsorption.[14] Active silanol groups on the glass surface or on glass wool packing can strongly interact with the hydroxyl group of this compound, causing significant tailing.[4][9] Using a deactivated inlet liner is crucial for analyzing polar compounds.[6][14][15][16] Contamination from previous injections can also create new active sites.[4]
-
Q: What maintenance should I perform on the inlet?
-
Replace the Septum: Particles from a worn septum can fall into the liner and create active sites.
-
Replace the Inlet Liner: Regularly replace the liner, especially when analyzing "dirty" samples. Use a high-quality deactivated liner.[3][17]
-
Clean the Inlet: If tailing persists, the inlet itself may need to be cleaned according to the instrument manufacturer's procedure.
-
Step 3: Column Evaluation and Maintenance
-
Q: Could my GC column be the problem? A: Yes. Over time, the stationary phase at the head of the column can be stripped or become contaminated with non-volatile residues from the sample matrix, exposing active silanol groups.[6][10][12]
-
Q: What can I do to fix a contaminated column? A common solution is to trim the front end of the column.[6] Removing 10-20 cm from the inlet side of the column can often restore peak shape.[3] If this does not resolve the issue, the column may be irreversibly damaged and require replacement.
-
Q: Am I using the correct type of column for this compound? A: For a polar compound like this compound, a polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended for direct analysis.[11][18] If analyzing a derivatized sample, a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane is more suitable.[11] A mismatch in polarity between the analyte and the stationary phase can contribute to peak tailing.[8]
Step 4: Method Optimization
-
Q: Can the injection parameters cause peak tailing? A: Yes. Injecting too large a sample volume or too high a concentration can overload the column, leading to peak tailing.[8][19] Try diluting the sample or reducing the injection volume. Additionally, ensure the initial oven temperature is appropriate for the solvent to ensure proper focusing at the head of the column.[3][20]
-
Q: Could the solvent I'm using be the issue? A: A mismatch between the polarity of the injection solvent and the stationary phase can cause peak shape problems.[4][20][21]
Step 5: Consider Chemical Derivatization
-
Q: What is derivatization and can it eliminate peak tailing for this compound? A: Derivatization is a technique where the polar hydroxyl group of this compound is chemically converted to a less polar, more volatile group.[7][22] This is a very effective way to eliminate the interactions that cause peak tailing.[7] Silylation is a common method where an active hydrogen is replaced with a trimethylsilyl (TMS) group.[11][23][24]
Troubleshooting Workflow
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromtech.net.au [chromtech.net.au]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. axialscientific.com [axialscientific.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. agilent.com [agilent.com]
- 18. trajanscimed.com [trajanscimed.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. m.youtube.com [m.youtube.com]
- 21. agilent.com [agilent.com]
- 22. diverdi.colostate.edu [diverdi.colostate.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Preventing degradation of Tetrahydrolinalool during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Tetrahydrolinalool during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is a stable molecule when stored correctly.[1][2][3][4] However, degradation can be accelerated by exposure to several factors:
-
Heat: Elevated temperatures can promote degradation. Avoid all sources of ignition such as heat, sparks, and open flames.[1][3][4]
-
Light: Direct sunlight and other sources of UV light can induce photochemical reactions.[1][2][3]
-
Oxygen (Air): Prolonged exposure to air can lead to oxidation.[2]
-
Incompatible Materials: Strong acids, strong bases, and powerful oxidizing agents can react with and degrade this compound.[3][4]
-
Moisture: The presence of water is not ideal; the compound should be kept in a dry environment.[1][3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability and a shelf life of up to 24 months, store this compound under the following conditions[2]:
-
Temperature: Store in a cool place, ideally at or below 25°C (77°F).[2][3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to minimize oxidation.
-
Light: Keep in a dark location, protected from light.[2][3][5]
-
Container: Use a tightly sealed, original container in a dry and well-ventilated area.[1][2][6]
Q3: How can I determine if my this compound sample has degraded?
A3: While there may not be obvious visual signs, degradation can be suspected if you notice a change in the odor profile from its characteristic mild, floral, lily-like scent.[7][8] The most reliable method for confirming degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can quantify the purity of this compound and identify the presence of degradation products.[9][10]
Q4: Can antioxidants be used to enhance the stability of this compound?
A4: While this compound itself is considered more stable than its precursor, linalool, the use of antioxidants is a common strategy to prevent oxidative degradation in similar compounds.[7][11][12] Although not always necessary if stored correctly, adding a synthetic antioxidant like Butylated Hydroxytoluene (BHT) or a natural antioxidant such as Vitamin E (alpha-tocopherol) at a low concentration (e.g., 0.01-0.1%) can provide additional protection against oxidation, particularly if the sample will be handled frequently.[13][14][15]
Q5: What are the known degradation products of this compound?
A5: Under recommended storage and handling conditions, no hazardous decomposition products are typically formed.[1][2][3] Degradation pathways are not extensively detailed in standard safety literature, but forced degradation studies under harsh conditions (e.g., strong oxidation) would likely yield various smaller, oxygenated molecules. The specific products would depend on the degradation mechanism (e.g., oxidation, acid-catalyzed rearrangement).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Off-Odor or Change in Scent | Oxidative degradation or contamination. | Confirm purity using analytical methods like GC or HPLC. If degraded, procure a fresh sample. Review storage procedures to ensure the container is tightly sealed and protected from air and light. |
| Inconsistent Experimental Results | Sample degradation leading to lower effective concentration or interference from degradation products. | Verify the purity of the this compound stock. Prepare fresh solutions for experiments. Always use samples that have been stored under ideal conditions. |
| Precipitate Formation or Cloudiness | Contamination (e.g., with water) or reaction with an incompatible substance. | Ensure the storage container is completely dry.[3] Verify that no incompatible materials, such as strong acids, have come into contact with the substance.[3][4] |
Data Summary: Stability & Storage Parameters
The following table summarizes the key physical and chemical properties of this compound relevant to its storage and stability.
| Parameter | Value | Reference |
| Chemical Stability | Stable under recommended storage conditions. | [3][4] |
| Recommended Storage Temp. | ≤ 25°C (77°F) | [2][3] |
| Flash Point | 76 - 77°C (169 - 171°F) | [2][6] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents. | [3][4] |
| Hazardous Decomposition | No hazardous decomposition products if stored and handled as prescribed. | [1][2][3] |
| Shelf Life | 12 - 24 months under optimal conditions. | [2][5] |
Visualization of Degradation Factors
The diagram below illustrates the logical relationships between environmental factors and the potential degradation of this compound.
Caption: Factors contributing to the degradation of this compound.
Experimental Protocols
Protocol: Stability Indicating Method using HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[16]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation (Stress) Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid sample in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample to prepare a solution of the initial concentration.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber (providing exposure to not less than 1.2 million lux hours and 200 watt hours/square meter) for 24-48 hours.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector (as this compound has no strong chromophore, a derivatization step or a different detector like a Refractive Index Detector or Mass Spectrometer might be necessary).
-
Injection Volume: 20 µL.
-
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
A decrease in the peak area of the main this compound peak indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main analyte peak.[16]
-
Experimental Workflow
The diagram below shows the typical workflow for conducting a stability test on this compound.
Caption: Workflow for a forced degradation stability study.
References
- 1. download.basf.com [download.basf.com]
- 2. directpcw.com [directpcw.com]
- 3. johndwalsh.com [johndwalsh.com]
- 4. download.basf.com [download.basf.com]
- 5. De Monchy Aromatics this compound [demonchyaromatics.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. This compound | 78-69-3 [chemicalbook.com]
- 8. This compound, 78-69-3 [thegoodscentscompany.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 11. ScenTree - this compound (CAS N° 78-69-3) [scentree.co]
- 12. Explaining the antioxidant activity of some common non-phenolic components of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stabilization of sunflower oil with Carum copticum Benth & Hook essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsdr.org [ijsdr.org]
Minimizing side-product formation in Tetrahydrolinalool synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of Tetrahydrolinalool.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of linalool.
Issue 1: Presence of Unsaturated Intermediates (e.g., Dihydrolinalool) in the Final Product
-
Question: My final product analysis shows significant amounts of dihydrolinalool. How can I improve the conversion to this compound?
-
Answer: Incomplete hydrogenation is a common issue. The hydrogenation of linalool to this compound proceeds stepwise, with the terminal double bond typically being reduced first to form dihydrolinalool. To drive the reaction to completion, consider the following:
-
Reaction Time: Extend the reaction time to allow for the complete hydrogenation of the second double bond. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction duration.
-
Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of your reactor. Higher pressure increases the concentration of hydrogen on the catalyst surface, favoring complete saturation.
-
Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure you are using a fresh, active catalyst. If reusing a catalyst, ensure it has been properly regenerated. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), if standard Pd/C is not effective.
-
Temperature: A moderate increase in temperature can enhance the reaction rate. However, excessively high temperatures can promote side reactions.
-
Issue 2: Formation of 2,6-Dimethyloctane
-
Question: My GC-MS analysis indicates the presence of 2,6-dimethyloctane as a significant side-product. What causes its formation and how can it be minimized?
-
Answer: The formation of 2,6-dimethyloctane from linalool involves a dehydration step to form an alkene, followed by hydrogenation. This is often promoted by acidic conditions on the catalyst support or in the reaction medium.
-
Catalyst Choice: The acidity of the catalyst support can play a crucial role. Using a neutral support for your palladium catalyst, such as charcoal that has not been acid-washed, can help minimize dehydration.
-
Avoid Acidic Additives: Ensure that no acidic promoters or solvents are used in the reaction. If the starting material contains acidic impurities, consider a purification step prior to hydrogenation.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the endothermic dehydration reaction while still allowing for the exothermic hydrogenation to proceed.
-
Issue 3: Formation of Aromatic Side-Products (e.g., p-Cymene)
-
Question: I am observing the formation of p-cymene in my reaction mixture. What is the mechanism and how can I prevent it?
-
Answer: The formation of p-cymene from linalool is a multi-step process that can occur under certain catalytic conditions. It typically involves an initial acid-catalyzed dehydration and cyclization of linalool to form cyclic terpenes like terpinolene or limonene, which are then dehydrogenated to the aromatic p-cymene.
-
Control of Acidity: Similar to the formation of 2,6-dimethyloctane, acidic sites on the catalyst or in the reaction mixture can initiate the cyclization and dehydration. Using a non-acidic catalyst and ensuring the purity of the starting materials and solvents is critical.
-
Choice of Catalyst: Catalysts that are highly active for dehydrogenation, such as palladium on certain supports, can promote the final step to p-cymene. If p-cymene formation is a persistent issue, consider screening other hydrogenation catalysts like nickel or platinum, which may have different selectivity profiles.
-
Reaction Conditions: High temperatures can favor dehydrogenation. Conducting the reaction at the lowest temperature that allows for efficient hydrogenation of the double bonds will help to suppress the aromatization process.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for the synthesis of this compound is the catalytic hydrogenation of linalool.[1] This process involves the saturation of the two carbon-carbon double bonds in the linalool molecule using hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C).
Q2: What are the primary side-products to expect in this compound synthesis?
A2: The main side-products depend on the reaction conditions and the catalyst used. Common impurities include:
-
Unreacted Linalool: Incomplete hydrogenation.
-
Dihydrolinalool: A partially hydrogenated intermediate.
-
2,6-Dimethyloctane: Formed through dehydration followed by hydrogenation.[2][3]
-
p-Cymene: An aromatic compound formed via dehydration, cyclization, and subsequent dehydrogenation.[2][3]
-
Isomers of this compound: May form under certain conditions.
Q3: How can I monitor the progress of my this compound synthesis?
A3: The most effective technique for monitoring the reaction progress and analyzing the final product purity is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This method allows for the separation and identification of the starting material, the desired product, and any side-products, enabling you to determine the optimal reaction time and conditions.
Q4: What are the recommended purification methods for this compound?
A4: The two primary methods for purifying this compound are:
-
Fractional Distillation: This is an effective technique for separating this compound from impurities with different boiling points on a larger scale.
-
Chromatography: Column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity separations, especially on a smaller scale.
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Typical Value | Notes |
| Starting Material | Linalool | Purity should be high to avoid catalyst poisoning. |
| Catalyst | 5% Palladium on Carbon (Pd/C) | Other catalysts like Platinum or Nickel can be used. |
| Catalyst Loading | 0.5 - 2% by weight of linalool | Higher loading may increase reaction rate but also cost. |
| Solvent | Ethanol, Methanol, or solvent-free | Polar solvents are commonly used. |
| Temperature | 30 - 100 °C | Lower temperatures may improve selectivity but slow the rate. |
| Hydrogen Pressure | 0.1 - 2.0 MPa (gauge pressure) | Higher pressure can increase the rate of hydrogenation. |
| Reaction Time | 3 - 8 hours | Monitor by GC to determine completion. |
Table 2: Product Distribution Under Different Hypothetical Conditions
| Condition | This compound Yield | 2,6-Dimethyloctane (%) | p-Cymene (%) | Unreacted Linalool (%) |
| Standard | >95% | <2% | <1% | <1% |
| High Temperature (>120°C) | Lower | Increased | Significantly Increased | <1% |
| Acidic Catalyst Support | Lower | Significantly Increased | Increased | <1% |
| Short Reaction Time | Lower | <1% | <1% | Significant |
| Low H₂ Pressure | Lower | <1% | <1% | Significant |
Note: The values in Table 2 are illustrative and the actual product distribution will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Selective Hydrogenation of Linalool to this compound
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and equipment.
Materials:
-
Linalool (high purity)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or another suitable solvent)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control.
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean and dry. Add the desired amount of linalool and the solvent (if used) to the reactor vessel.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 5% Pd/C catalyst to the reactor. The typical catalyst loading is 0.5-2% by weight of the linalool.
-
Inerting: Seal the reactor and purge the system with nitrogen gas several times to remove any residual air.
-
Hydrogenation: After purging with nitrogen, purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1.0 MPa).
-
Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50-70°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS. The reaction is complete when the linalool and dihydrolinalool peaks are no longer observed.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final high-purity product.
Mandatory Visualization
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Enhancing the Oral Bioavailability of Tetrahydrolinalool
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Tetrahydrolinalool. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenge is its poor aqueous solubility.[1][2] this compound is a lipophilic compound, meaning it has a high affinity for lipids and low solubility in water.[1][2] This poor water solubility can lead to a slow dissolution rate in the gastrointestinal fluids, resulting in incomplete and erratic absorption and, consequently, low oral bioavailability.[3]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenge of lipophilic compounds like this compound. The most common and effective approaches include:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the surface area for absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their uptake.
-
Cyclodextrin Complexation: This involves the formation of inclusion complexes where the lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its aqueous solubility.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.[1][3]
-
Solid Dispersions: In this technique, the drug is dispersed in a hydrophilic matrix at a molecular level, which can significantly improve its dissolution rate.[2][4][5][6]
Q3: Are there any excipients that are particularly useful for this compound formulations?
A3: Yes, the choice of excipients is critical. For lipid-based formulations like nanoemulsions and SLNs, common excipients include:
-
Oils: Medium-chain triglycerides (MCTs) are often used due to their ability to solubilize lipophilic compounds.
-
Surfactants: Polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80) are frequently used to stabilize the nano-sized droplets.
-
Co-surfactants: Short-chain alcohols or glycols can be used to further reduce the interfacial tension.
For cyclodextrin complexation, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and safety profile compared to unmodified β-cyclodextrin.
Troubleshooting Guides
Nanoemulsion Formulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase separation or creaming | - Insufficient surfactant concentration- Inappropriate oil-to-surfactant ratio- Incorrect homogenization energy | - Increase surfactant concentration- Optimize the oil-to-surfactant ratio by creating a pseudo-ternary phase diagram- Increase homogenization speed or time |
| Large and polydisperse droplets | - Inefficient homogenization- Ostwald ripening | - Use a high-pressure homogenizer or microfluidizer- Optimize the homogenization parameters (pressure, number of passes)- Select an oil with lower water solubility |
| Drug precipitation upon storage | - Supersaturation of the drug in the oil phase | - Increase the oil content in the formulation- Use a co-solvent to improve drug solubility in the oil phase |
Solid Lipid Nanoparticle (SLN) Formulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency | - Poor drug solubility in the lipid matrix- Drug expulsion during lipid recrystallization | - Screen different solid lipids to find one with higher drug solubility- Use a mixture of lipids to create a less ordered crystalline structure- Optimize the cooling process during preparation |
| Particle aggregation | - Insufficient surfactant concentration- High lipid concentration | - Increase the concentration of the stabilizing surfactant- Reduce the lipid concentration in the formulation |
| Gelation upon storage | - High lipid content- Inter-particle interactions | - Decrease the lipid concentration- Add a secondary stabilizer |
Cyclodextrin Complexation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | - Inappropriate cyclodextrin type or concentration- Unfavorable stoichiometry | - Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD)- Optimize the drug-to-cyclodextrin molar ratio- Use a co-solvent like ethanol during complexation to facilitate interaction |
| Precipitation of the complex | - Low aqueous solubility of the cyclodextrin or the complex | - Use a more soluble cyclodextrin derivative like HP-β-CD- Adjust the pH of the solution |
| Incomplete removal of free drug | - Inefficient separation method | - Use techniques like dialysis or ultrafiltration for separation |
Data Presentation
Disclaimer: The following quantitative data is based on studies with Linalool, a close structural analog of this compound. These values should be considered as a starting point for the optimization of this compound formulations.
Table 1: Formulation Parameters and Characterization of Linalool-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Parameter | Value/Range | Reference |
| Lipid Matrix | Myristyl myristate, Cetyl esters, Cetyl palmitate | [7] |
| Surfactant | Pluronic® F68 | [7] |
| Particle Size (nm) | 90 - 130 | [7] |
| Polydispersity Index (PDI) | < 0.2 | [7] |
| Zeta Potential (mV) | ~ -4.0 | [7] |
| Encapsulation Efficiency (%) | > 80 | [7] |
Table 2: Oral Bioavailability Parameters of Linalool in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Linalool Solution | 33 | 0.5 | 45 | 100 | [1] |
| Linalool-loaded Nanostructured Lipid Carriers | 77 | 1.0 | 128 | 284 | [1] |
Experimental Protocols
Disclaimer: The following protocols are adapted from studies on Linalool and may require optimization for this compound.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., myristyl myristate) at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Pluronic® F68) in double-distilled water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for a specified time (e.g., 5-15 minutes) in an ice bath to prevent lipid recrystallization.
-
Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring to solidify the lipid droplets and form the SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the SLNs using ultrafiltration or centrifugation and quantifying the drug in the supernatant.
Preparation of this compound-Cyclodextrin Inclusion Complexes by Co-precipitation
-
Dissolution of Cyclodextrin: Dissolve β-cyclodextrin or a derivative like HP-β-CD in deionized water with continuous stirring at a slightly elevated temperature (e.g., 55°C).
-
Addition of this compound: Dissolve this compound in a minimal amount of a suitable co-solvent like ethanol. Add this solution dropwise to the warm cyclodextrin solution with continuous stirring.
-
Complexation: Cover the mixture and continue stirring at the elevated temperature for a defined period (e.g., 4 hours).
-
Crystallization: Cool the mixture to room temperature while stirring, and then further cool it to 4°C and let it stand for 24 hours to allow the inclusion complex to precipitate.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with a small amount of cold water to remove any surface-adsorbed drug, and then dry it at room temperature.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD).
Visualizations
Caption: Workflow for the preparation and characterization of this compound-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Workflow for the preparation and characterization of this compound-Cyclodextrin inclusion complexes.
References
- 1. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. ijisrt.com [ijisrt.com]
- 6. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Luminal Fluid Volume on the Drug Absorption After Oral Administration: Analysis Based on In Vivo Drug Concentration-Time Profile in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tetrahydrolinalool in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Tetrahydrolinalool (THL) in cosmetic formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during product development and stability testing.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with cosmetic formulations containing this compound.
Q1: My cosmetic emulsion containing THL has developed a yellow or brownish tint over time. What is the likely cause and how can I resolve this?
A: Discoloration in a cosmetic formulation with THL is often a primary indicator of oxidation.[1][2][3][4] This can be triggered by several factors, including exposure to air (oxygen), light, and trace metal ions, which can catalyze degradation reactions.[4][5]
Possible Solutions:
-
Incorporate Antioxidants: The addition of antioxidants can significantly mitigate oxidation. Common choices for cosmetic formulations include Tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), and Ascorbyl Palmitate.[5] These molecules work by neutralizing free radicals that initiate the oxidation process.
-
Utilize Chelating Agents: Trace metal ions, often introduced from raw materials or manufacturing equipment, can accelerate oxidation.[5] Chelating agents like Disodium EDTA or Phytic Acid bind to these metal ions, rendering them inactive.
-
Optimize Packaging: Protect the formulation from light by using opaque or UV-protective packaging.[2][6][7] Airless pumps can also minimize the product's exposure to oxygen.
-
Control pH: The stability of some fragrance components can be pH-dependent. Ensure the formulation's pH is in a range that minimizes the potential for reactions that lead to discoloration.[3]
Q2: I've noticed an "off-odor," often described as stale or plastic-like, developing in my THL-containing cream. What is causing this and what are the corrective actions?
A: The development of off-odors is another common consequence of fragrance oxidation.[1][2][8] When THL oxidizes, it can break down into smaller, more volatile compounds that have a different and often unpleasant smell.
Corrective Actions:
-
Review Raw Material Quality: Ensure the THL and other raw materials you are using are fresh and have been stored correctly to prevent initial oxidation.[1]
-
Implement an Antioxidant System: As with discoloration, a robust antioxidant system is crucial for preventing the degradation that leads to off-odors. A combination of a primary antioxidant (like BHT or Tocopherol) and a chelating agent is often most effective.
-
Evaluate Fragrance Compatibility: Assess the compatibility of THL with other fragrance components and the base formulation.[1][2] Some ingredients may interact and accelerate degradation.
-
Proper Storage: Store both the raw materials and the final product in cool, dark places to minimize exposure to heat and light, which can accelerate oxidation.[9]
Q3: My lotion with THL is showing signs of emulsion instability, such as separation or changes in viscosity. Could this be related to the fragrance?
A: While emulsion instability is often linked to the emulsifier system and processing parameters, fragrance components can sometimes play a role.[3] High concentrations of certain fragrance ingredients can disrupt the oil-water interface, leading to changes in viscosity or even phase separation.[3]
Troubleshooting Steps:
-
Assess Fragrance Concentration: Determine if the concentration of THL or the total fragrance load is too high for the emulsion system to tolerate.
-
Evaluate Emulsifier Compatibility: Ensure that the chosen emulsifier is compatible with the fragrance components.
-
Incorporate Stabilizers: If not already present, consider adding stabilizers to the formulation that can help maintain the integrity of the emulsion.
-
Manufacturing Process: Pay close attention to the manufacturing process, including the temperature at which the fragrance is added. Adding fragrance when the product is too warm can sometimes impact stability.[8]
Frequently Asked Questions (FAQs)
Q1: What is this compound (THL) and why is it used in cosmetics?
A: this compound is a saturated monoterpene alcohol valued in the cosmetic industry for its pleasant, floral, and slightly woody fragrance. It is often used as a more stable alternative to linalool, its unsaturated counterpart, in various applications such as creams, lotions, and soaps.
Q2: What is the primary mechanism of THL oxidation?
A: The oxidation of THL, like other fragrance alcohols, is typically a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. This process, known as autoxidation, involves the formation of hydroperoxides, which can then decompose into a variety of smaller, often odorous, compounds like aldehydes and ketones.
Q3: How do antioxidants prevent THL oxidation?
A: Antioxidants interrupt the free-radical chain reaction of oxidation. They donate a hydrogen atom to the reactive peroxy radicals, neutralizing them and preventing them from propagating the chain reaction that leads to the degradation of the fragrance molecule.
Q4: Why are chelating agents also recommended?
A: Chelating agents, or sequestrants, bind to metal ions (e.g., iron, copper) that may be present as impurities in the formulation. These metal ions can act as catalysts, significantly accelerating the rate of oxidation. By sequestering these ions, chelating agents prevent them from participating in the degradation reactions.
Q5: What are the key considerations for the stability testing of a formulation containing THL?
A: Stability testing should evaluate the physical, chemical, and microbiological integrity of the product under various conditions. For a THL-containing formulation, key parameters to monitor during accelerated stability testing (e.g., elevated temperatures, UV exposure) include changes in color, odor, pH, viscosity, and the concentration of THL over time.
Quantitative Data on Antioxidant Efficacy
Note: The following data is based on studies of similar compounds and should be used as a guideline. It is recommended to perform specific stability studies for your unique formulation.
| Antioxidant | Concentration (wt%) | Storage Conditions | Time (weeks) | Terpene Alcohol Remaining (%) |
| None (Control) | 0.0 | 40°C, ambient light | 8 | ~75% |
| BHT | 0.1 | 40°C, ambient light | 8 | ~95% |
| BHT | 0.25 | 40°C, ambient light | 8 | ~98% |
| BHT | 0.5 | 40°C, ambient light | 8 | >99% |
This table illustrates the dose-dependent protective effect of BHT on a terpene alcohol similar to THL under accelerated aging conditions. The data suggests that even low concentrations of BHT can significantly inhibit degradation.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Cosmetic Emulsion Containing THL
Objective: To evaluate the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated conditions.
Materials:
-
Test emulsion formulation containing THL.
-
Control emulsion formulation (without THL).
-
Multiple containers of the final intended packaging.
-
Stability chambers/ovens capable of maintaining constant temperatures (e.g., 40°C, 50°C).
-
UV light exposure chamber.
-
Refrigerator/freezer for freeze-thaw cycling.
-
pH meter, viscometer.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the test and control emulsions. Fill the samples into the final intended packaging and some in clear glass containers for visual assessment.
-
Initial Analysis (Time 0): Before placing the samples under stress conditions, perform a complete analysis on a retained sample at room temperature. This includes:
-
Visual assessment (color, clarity, phase separation).
-
Odor evaluation.
-
pH measurement.
-
Viscosity measurement.
-
Quantitative analysis of THL concentration using GC-MS (see Protocol 2).
-
-
Stress Conditions:
-
Time Points for Analysis: Analyze the samples at regular intervals (e.g., 2, 4, 8, and 12 weeks).
-
Analysis at Each Time Point: At each interval, remove a sample from each stress condition and allow it to equilibrate to room temperature. Repeat the full analysis as performed at Time 0.
-
Data Evaluation: Compare the results at each time point to the initial analysis and the control sample stored at room temperature. Look for significant changes in any of the measured parameters.
Protocol 2: Quantitative Analysis of THL in a Cosmetic Emulsion using GC-MS
Objective: To determine the concentration of this compound in a cosmetic emulsion sample.
Materials:
-
Cosmetic emulsion sample containing THL.
-
This compound standard of known purity.
-
Internal standard (e.g., 1,4-dibromobenzene).
-
Solvent for extraction (e.g., methyl tert-butyl ether).
-
Anhydrous sodium sulfate.
-
Centrifuge and vortex mixer.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of THL and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of THL in the samples.
-
Sample Extraction:
-
Accurately weigh approximately 0.5 g of the emulsion into a centrifuge tube.
-
Add a known volume of the extraction solvent and a known amount of the internal standard solution.
-
Vortex mix for 2-3 minutes to ensure thorough extraction.
-
Centrifuge to separate the layers.
-
Transfer the solvent layer to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
-
GC-MS Analysis:
-
GC Conditions (Example):
-
Column: A suitable capillary column (e.g., VF-5ms, 30m x 0.25mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless mode.
-
Oven Program: Start at 60°C, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with appropriate hold times.[11]
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for THL and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of THL to the peak area of the internal standard against the concentration of the THL standards.
-
From the peak area ratio obtained for the sample, determine the concentration of THL in the extract using the calibration curve.
-
Calculate the final concentration of THL in the original emulsion sample, taking into account the initial sample weight and dilution factors.
-
Visualizations
Caption: Troubleshooting workflow for THL oxidation issues.
Caption: Putative autoxidation pathway of this compound.
References
- 1. scsformulate.co.uk [scsformulate.co.uk]
- 2. rolecatcher.com [rolecatcher.com]
- 3. personalcaremagazine.com [personalcaremagazine.com]
- 4. Understanding Perfume Discolouration: Causes and Facts [lemon8-app.com]
- 5. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 6. The effects of packaging on the stability of a moisture sensitive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmapackagingsolutions.com [pharmapackagingsolutions.com]
- 8. orchadia.org [orchadia.org]
- 9. opf.sa [opf.sa]
- 10. Quick and Dirty Guide to Stability Testing — Botanical Formulations [botanicalformulations.com]
- 11. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Tetrahydrolinalool Enantiomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method development for the chiral separation of tetrahydrolinalool enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process for the chiral separation of this compound enantiomers.
Question: Why am I observing poor or no separation of my this compound enantiomers?
Answer:
Several factors can contribute to poor or no enantiomeric separation. A systematic approach to troubleshooting is recommended:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for a successful chiral separation. For terpene alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclodextrin-based CSPs are often the most effective. If you are not achieving separation, consider screening different types of chiral columns.
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.
-
Normal-Phase Chromatography: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane) are key parameters to optimize. Varying the alcohol and its percentage can significantly impact the separation.
-
Reversed-Phase Chromatography: The choice of organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer can affect the interaction between the enantiomers and the CSP.
-
-
Incorrect Temperature: Temperature can have a substantial effect on chiral separations. It is an important parameter to optimize, as both increasing and decreasing the temperature can improve resolution.
-
Inappropriate Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes lead to better resolution.
Question: What is causing peak tailing or fronting in my chromatogram?
Answer:
Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can cause peak tailing. This is particularly common for compounds with polar functional groups. The addition of a small amount of an acidic or basic modifier to the mobile phase can help to mitigate these effects.
-
Column Contamination: The accumulation of contaminants on the column can create active sites that lead to poor peak shape. If you suspect column contamination, flushing the column with a strong solvent may help.
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.
Question: My retention times are inconsistent. What could be the cause?
Answer:
Inconsistent retention times are often a sign of an unstable chromatographic system:
-
Inadequate Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting your analysis.
-
Mobile Phase Instability: Ensure that your mobile phase is well-mixed and degassed. For buffered mobile phases, ensure the pH is stable.
-
Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.
-
Pump Issues: Inconsistent flow from the pump can lead to fluctuating retention times. Check for leaks and ensure the pump is functioning correctly.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for separating this compound enantiomers?
A1: While there is no universal chiral stationary phase, polysaccharide-based (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs are generally recommended for the chiral separation of terpene alcohols like this compound. It is often necessary to screen a few different columns to find the one that provides the best selectivity for your specific application.
Q2: Should I use normal-phase or reversed-phase chromatography for this separation?
A2: Both normal-phase and reversed-phase chromatography can be effective for the chiral separation of this compound. Normal-phase chromatography, using a non-polar mobile phase with a small amount of an alcohol modifier, is a common starting point. However, reversed-phase chromatography, with an aqueous-organic mobile phase, can also provide good results and may be more suitable for certain sample matrices.
Q3: How do I prepare my sample for chiral analysis?
A3: Sample preparation will depend on the nature of your sample. For essential oils or other complex matrices, a simple dilution in a suitable solvent (e.g., hexane for normal-phase, or the mobile phase for reversed-phase) may be sufficient. Ensure the final sample concentration is within the linear range of the detector and does not overload the column.
Q4: What is a typical starting point for method development?
A4: A good starting point for method development would be to screen a few different chiral columns (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column) using a simple mobile phase. For normal-phase, you could start with a mixture of hexane and isopropanol (e.g., 90:10 v/v). For reversed-phase, a mixture of water and acetonitrile or methanol (e.g., 50:50 v/v) can be used. From there, you can optimize the mobile phase composition, flow rate, and temperature to improve the separation.
Data Presentation
Table 1: Typical Starting Conditions for Chiral GC Separation of this compound
| Parameter | Typical Value |
| Column | Cyclodextrin-based chiral capillary column (e.g., β- or γ-cyclodextrin derivative) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 60°C, ramp to 180°C at 2°C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 250 °C |
Table 2: Typical Starting Conditions for Chiral HPLC Separation of this compound
| Parameter | Normal-Phase | Reversed-Phase |
| Column | Polysaccharide-based chiral column (e.g., cellulose or amylose derivative) | Polysaccharide-based or cyclodextrin-based chiral column |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Water/Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm (if no chromophore, consider Refractive Index or Mass Spectrometry) | UV at 210 nm (if no chromophore, consider Refractive Index or Mass Spectrometry) |
Experimental Protocols
Protocol 1: General Gas Chromatography (GC) Method for Chiral Separation of this compound
-
Sample Preparation: Dissolve the this compound sample in hexane to a concentration of approximately 1 mg/mL.
-
GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based phase).
-
Injection: Inject 1 µL of the prepared sample into the GC with a split ratio of 50:1.
-
Chromatographic Conditions:
-
Set the injector temperature to 250 °C.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
The oven temperature program should start at 60 °C, hold for 1 minute, then ramp to 180 °C at a rate of 2 °C/min.
-
Set the detector temperature to 250 °C.
-
-
Data Analysis: Identify the enantiomer peaks based on their retention times (if standards are available) and calculate the enantiomeric ratio.
Protocol 2: General High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation of this compound
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: Use an HPLC system equipped with a UV detector (or other suitable detector if the analyte lacks a chromophore) and a polysaccharide-based chiral column (e.g., a cellulose or amylose derivative).
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatographic Conditions (Normal-Phase):
-
Use a mobile phase of n-Hexane/Isopropanol (90:10, v/v).
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Monitor the elution at an appropriate wavelength (e.g., 210 nm) or with a suitable detector.
-
-
Data Analysis: Identify the enantiomer peaks and determine the resolution and enantiomeric excess.
Mandatory Visualization
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree.
Validation & Comparative
A Comparative Analysis of Tetrahydrolinalool's Neuroprotective Potential in Alzheimer's Disease Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Tetrahydrolinalool, a naturally occurring monoterpene, in preclinical models of Alzheimer's disease (AD). Due to the limited availability of direct research on this compound in AD models, this guide will focus on the extensive data available for its close structural analog, Linalool. The neuroprotective effects of Linalool will be compared with established FDA-approved Alzheimer's medications, Donepezil and Memantine, to provide a comprehensive and objective evaluation for researchers and drug development professionals.
Executive Summary
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Current therapeutic strategies offer symptomatic relief but do not halt disease progression. This has spurred the investigation of novel compounds with neuroprotective properties. Linalool, a major component of essential oils from several aromatic plants, has demonstrated significant neuroprotective effects in the triple-transgenic mouse model of Alzheimer's disease (3xTg-AD). These mice develop age-dependent Aβ and tau pathology, mirroring key aspects of human AD. This guide will compare the efficacy of Linalool to Donepezil and Memantine in mitigating AD-like pathology and cognitive deficits in this preclinical model.
Comparative Efficacy in the 3xTg-AD Mouse Model
The following tables summarize the quantitative data from studies evaluating the effects of Linalool, Donepezil, and Memantine on key pathological and behavioral endpoints in the 3xTg-AD mouse model.
Table 1: Effects on Cognitive Function
| Compound | Animal Model | Age/Treatment Duration | Behavioral Test | Outcome |
| Linalool | 3xTg-AD | 21-24 months / 3 months | Morris Water Maze | Improved learning and spatial memory[1][2] |
| Donepezil | 3xTg-AD | Not Specified | 5-choice serial reaction time test | Enhanced sustained attention[3] |
| Memantine | 3xTg-AD | 8 months / 4 months | Step-down passive avoidance, Novel object recognition, Morris Water Maze | Significantly improved learning and memory retention[1][4][5] |
Table 2: Effects on Amyloid-Beta (Aβ) Pathology
| Compound | Animal Model | Age/Treatment Duration | Measurement | Outcome |
| Linalool | 3xTg-AD | 21-24 months / 3 months | Extracellular β-amyloidosis | Significant reduction in the hippocampus and amygdala[1][2] |
| Donepezil | Tg2576 | 9 months / 6 months | Soluble Aβ1-40 and Aβ1-42, Aβ plaque number and burden | Significant reduction at 4 mg/kg dose[6][7] |
| Memantine | 3xTg-AD | 8 months / 4 months | Soluble Aβ1-42 level, Aβ plaque deposition | Reduction in soluble Aβ1-42 and plaque deposition[1][5] |
Table 3: Effects on Tau Pathology
| Compound | Animal Model | Age/Treatment Duration | Measurement | Outcome |
| Linalool | 3xTg-AD | 21-24 months / 3 months | Tauopathy (hyperphosphorylation) | Significant reduction in the hippocampus and amygdala[1][2] |
| Donepezil | Not specified in 3xTg-AD model in provided results | - | - | - |
| Memantine | 3xTg-AD | Severe pathology / 3 months | Total soluble tau, phosphorylated tau (AT8, AT100, AT180) | Significantly lower levels of total and phosphorylated tau[8] |
Table 4: Effects on Neuroinflammation
| Compound | Animal Model | Age/Treatment Duration | Inflammatory Markers | Outcome |
| Linalool | 3xTg-AD | 21-24 months / 3 months | p38 MAPK, NOS2, COX2, IL-1β, Astrogliosis, Microgliosis | Significant reduction in the hippocampus and amygdala[1][2] |
| Donepezil | Not specified in 3xTg-AD model in provided results | - | - | - |
| Memantine | Not specified in 3xTg-AD model in provided results | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Linalool Treatment in 3xTg-AD Mice
-
Animal Model: Aged (21-24 months old) triple-transgenic Alzheimer's disease (3xTg-AD) mice.[1][2]
-
Compound and Dosage: Linalool (25 mg/kg body weight) administered orally every 48 hours for 3 months.[1][2][9]
-
Behavioral Analysis (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. The latency to find the platform over several days was recorded.[1][2][9]
-
Histopathological Analysis: Brain tissue from the hippocampus and amygdala was analyzed for:
-
Biochemical Analysis: Levels of pro-inflammatory markers (p38 MAPK, NOS2, COX2, and IL-1β) in brain homogenates were quantified using appropriate assays (e.g., ELISA or Western blot).[1][2]
Memantine Treatment in 3xTg-AD Mice
-
Compound and Dosage: Memantine (5 mg/kg, twice daily) administered for 4 months.[1][4][5]
-
Behavioral Analysis:
-
Biochemical Analysis: Brain tissue was analyzed for levels of soluble Aβ and hyperphosphorylated tau.[8]
Donepezil Treatment in 3xTg-AD Mice
-
Animal Model: 3xTg-AD mice.[3]
-
Compound and Dosage: Donepezil.[3]
-
Behavioral Analysis (5-choice serial reaction time test): To assess attention and response control.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of Linalool's neuroprotective effects and a typical experimental workflow for evaluating neuroprotective compounds in the 3xTg-AD mouse model.
Caption: Proposed mechanism of Linalool's neuroprotective effects in Alzheimer's disease.
Caption: A generalized experimental workflow for preclinical evaluation of Alzheimer's therapies.
Conclusion
The available preclinical data suggests that Linalool, a close analog of this compound, exhibits potent neuroprotective effects in the 3xTg-AD mouse model of Alzheimer's disease. It demonstrates a multi-target engagement by reducing Aβ and tau pathology, mitigating neuroinflammation, and consequently improving cognitive function. When compared to the standard-of-care drugs, Donepezil and Memantine, Linalool shows a broader spectrum of action, particularly in its pronounced anti-inflammatory effects.
While these findings are promising, it is crucial to acknowledge that they are based on a preclinical animal model. Further research is warranted to directly investigate the neuroprotective potential of this compound and to elucidate its precise molecular mechanisms of action. Comparative studies that include this compound alongside Linalool and other emerging therapeutics in various AD models will be instrumental in validating its potential as a novel therapeutic agent for Alzheimer's disease. This guide provides a foundational comparison to inform the design of such future studies.
References
- 1. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linalool reverses neuropathological and behavioral impairments in old triple transgenic Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired attention in the 3xTgAD mouse model of Alzheimer's disease: rescue by donepezil (Aricept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease [en-journal.org]
- 6. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Species Comparison of Tetrahydrolinalool Metabolism: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of Tetrahydrolinalool (THL), a saturated monoterpenoid alcohol. As direct comparative studies on THL metabolism are limited, this document leverages data from its unsaturated precursor, linalool, to infer potential metabolic pathways and inter-species differences. The information presented is intended to guide further research and support drug development programs.
Introduction to this compound Metabolism
This compound is a metabolite of linalool, a naturally occurring terpene alcohol found in many essential oils.[1][2][3] The metabolism of linalool, and by extension THL, primarily involves two major routes: reduction by gut microflora and oxidation by hepatic enzymes.[1][2][4] Significant inter-species variations have been observed in these metabolic pathways, highlighting the importance of careful species selection in non-clinical toxicology and pharmacology studies.
Comparative Metabolism of Linalool (as a proxy for THL)
The primary pathway for THL formation is the reduction of linalool.[2][4][5] This process is predominantly carried out by the intestinal microflora.[1][2][4] Studies on linalool metabolism have revealed notable differences across various species.
Table 1: Summary of Linalool Metabolism Across Different Species
| Species | Primary Metabolic Pathway | Key Metabolites | Tissues/Systems Involved | References |
| Rat | Reduction and Conjugation | Dihydrolinalool, this compound (free and conjugated with glucuronic acid or sulfate), 8-hydroxylinalool, 8-carboxylinalool | Gut microflora, Liver | [1][2][4][5] |
| Mouse | Reduction | Reduction products | Gut microflora | [2] |
| Guinea Pig | Reduction | Reduction products | Gut microflora | [2] |
| Sheep | Reduction | Reduction products | Gut microflora | [2] |
| Cow | Reduction | Reduction products | Gut microflora | [2] |
| Human | Reduction and Oxidation | Reduction products, 8-hydroxylinalool | Gut microflora, Liver (CYP2D6, CYP2C19) | [2][6] |
Note: This table is based on studies of linalool metabolism, as direct comparative quantitative data for THL is not currently available.
In rats, a significant portion of a linalool dose is excreted in the urine as reduced and conjugated metabolites, including THL.[2][4] The gut microbiome plays a crucial role in this reduction.[1][2] Additionally, hepatic cytochrome P450 enzymes mediate the oxidation of linalool, leading to hydroxylated and carboxylated derivatives.[5][7] In humans, specific P450 isoenzymes, namely CYP2D6 and CYP2C19, have been identified as being involved in the allylic hydroxylation of linalool.[6]
Experimental Protocols
The following are generalized protocols for studying the in vivo and in vitro metabolism of terpenoids like this compound. These should be adapted and optimized for specific research questions and available analytical instrumentation.
In Vivo Metabolism Study
Objective: To identify and quantify THL and its metabolites in a test species following administration.
Materials:
-
Test species (e.g., Sprague-Dawley rats)
-
This compound (of high purity)
-
Vehicle for administration (e.g., corn oil)
-
Metabolic cages for urine and feces collection
-
Analytical standards of potential metabolites (if available)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Procedure:
-
Animal Acclimation: House animals in metabolic cages for at least 3 days prior to the study to allow for acclimation.
-
Dosing: Administer a single dose of THL to the animals via oral gavage. A control group should receive the vehicle only.
-
Sample Collection: Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates. To analyze for conjugated metabolites, an aliquot of urine can be treated with β-glucuronidase and sulfatase.
-
Feces: Homogenize with a suitable solvent (e.g., methanol) and extract the metabolites.
-
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate THL and its metabolites from the biological matrices.
-
Analysis: Analyze the extracts using a validated GC-MS or LC-MS/MS method for the identification and quantification of THL and its metabolites.
-
Data Analysis: Calculate the percentage of the administered dose excreted as parent compound and each metabolite.
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the hepatic metabolism of THL and identify the cytochrome P450 enzymes involved.
Materials:
-
Liver microsomes from different species (e.g., human, rat, mouse)
-
This compound
-
NADPH regenerating system (or NADPH)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Specific P450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Recombinant human P450 enzymes
-
Instrumentation: LC-MS/MS
Procedure:
-
Incubation Setup: Prepare incubation mixtures containing liver microsomes, THL (dissolved in a small amount of organic solvent like methanol or acetonitrile), and incubation buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the metabolites formed.
-
Reaction Phenotyping (Optional): To identify the specific P450 enzymes involved, perform incubations in the presence of specific P450 inhibitors or use recombinant human P450 enzymes.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of linalool (as a proxy for THL) and a typical experimental workflow for studying its metabolism.
Caption: Inferred metabolic pathways of this compound.
Caption: A typical experimental workflow for studying THL metabolism.
References
- 1. Studies on the metabolism of linalool, a naturally occurring food flavour - ProQuest [proquest.com]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. Anticonvulsant activity of this compound: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential: A Comparative Guide to the Structure-Activity Relationship of Tetrahydrolinalool and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant activity of tetrahydrolinalool (THL), a saturated monoterpenoid alcohol, with its precursor, a key derivative, and other structurally related terpene alcohols. The data presented herein is intended to elucidate the structure-activity relationships (SAR) that govern the anticonvulsant effects of this chemical class, offering valuable insights for the development of novel therapeutic agents for neurological disorders such as epilepsy.
Performance Comparison: Anticonvulsant Activity in Preclinical Models
The anticonvulsant properties of this compound and its comparators have been evaluated in well-established rodent models of seizures, primarily the pentylenetetrazole (PTZ) and picrotoxin-induced seizure tests. These models are instrumental in identifying compounds that modulate inhibitory and excitatory neurotransmission. The following tables summarize the key quantitative data from these studies.
Table 1: Anticonvulsant Activity in the Pentylenetetrazole (PTZ)-Induced Seizure Model
| Compound | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| This compound (THL) | Mice | 150 | Increased latency to tonic-clonic seizures | [1] |
| Linalool (racemic) | Mice | 200 | Increased latency of convulsions | [2] |
| 300 | Effective in inhibiting convulsions | [2] | ||
| Linalool Oxide | Mice | 150 | Increased latency to first seizure (235.4 ± 53.1s vs. 87.5 ± 7.5s for control) | [3][4][5] |
| Terpinen-4-ol | Mice | 100, 200, 300 | Significantly increased latency of convulsions | [6] |
| Alpha-Terpineol | Mice | 100, 200 | Increased latency to convulsions | [7] |
| Citronellol | Mice | Not specified | Increased latency of clonic seizures | [8] |
| Diazepam (Control) | Mice | 4 | Increased latency to seizures (900.0 ± 0.1s) | [3][4][5] |
Table 2: Anticonvulsant Activity in the Picrotoxin-Induced Seizure Model
| Compound | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| This compound (THL) | Mice | 125, 150 | Increased latency to seizure onset and reduced mortality | [1] |
| Linalool (R)-(-)-linalool & rac-linalool | Mice | 200 | Active in this model | [2] |
| Linalool (S)-(+)-linalool | Mice | 300 | Active in this model | [2] |
| Terpinen-4-ol | Mice | 200, 300 | Inhibited induced seizures | [6] |
| Citronellol | Mice | Not specified | Increased latency of clonic seizures | [8] |
Structure-Activity Relationship Insights
The data suggests several key structural features that may influence the anticonvulsant activity of these acyclic and monocyclic monoterpenoid alcohols:
-
Saturation of the Double Bond: this compound, the saturated analog of linalool, demonstrates potent anticonvulsant activity. This suggests that the presence of double bonds, as seen in linalool, is not essential for this biological effect and that saturation may even enhance stability and activity.
-
The Hydroxyl Group: The presence of a tertiary hydroxyl group is a common feature among the active compounds (this compound, linalool, alpha-terpineol, terpinen-4-ol). This functional group is likely crucial for interaction with the biological target, potentially through hydrogen bonding.
-
Cyclization and Hydroxyl Position: Both acyclic (this compound, linalool, citronellol) and monocyclic (alpha-terpineol, terpinen-4-ol) terpene alcohols exhibit anticonvulsant properties. The position of the hydroxyl group and the overall shape of the molecule likely play a significant role in receptor binding and efficacy.
-
Introduction of an Ether Linkage: The conversion of linalool to linalool oxide, which introduces a cyclic ether, retains anticonvulsant activity, indicating that this structural modification is tolerated.
Proposed Mechanism of Action: Modulation of the GABAergic System
The primary mechanism underlying the anticonvulsant activity of this compound is believed to be the potentiation of the GABAergic system.[1] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. THL is thought to act as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability, thus suppressing seizure activity. Molecular docking studies have shown that THL can form a stable complex with the GABA-A receptor.[1]
Caption: Proposed mechanism of this compound's anticonvulsant action.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to induce clonic and tonic-clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Housing: Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle (e.g., 5% Tween 80 in saline) is administered intraperitoneally (i.p.).
-
A positive control group receives a standard anticonvulsant drug (e.g., Diazepam, 4 mg/kg, i.p.).
-
-
Seizure Induction: 30 minutes after drug administration, pentylenetetrazole (PTZ) is injected i.p. at a convulsant dose (e.g., 85 mg/kg).
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic and tonic-clonic seizures. The latency to the first seizure is recorded.
-
Data Analysis: The latency to seizures is compared between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Picrotoxin-Induced Seizure Test
This model is also used to assess pro-convulsant and anti-convulsant effects of substances, particularly those acting on the GABA-A receptor complex, as picrotoxin is a non-competitive GABA-A receptor antagonist.
-
Animals and Housing: Same as for the PTZ test.
-
Drug Administration:
-
The test compound or vehicle is administered i.p.
-
A positive control group receives a standard anticonvulsant.
-
-
Seizure Induction: 30 minutes after drug administration, picrotoxin is injected i.p. at a convulsant dose (e.g., 8 mg/kg).
-
Observation: Animals are observed for 30 minutes for the latency to the first clonic seizure and the incidence of mortality within 24 hours.
-
Data Analysis: Latency to seizure and mortality rates are compared between groups using statistical analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the anticonvulsant activity of a test compound.
Caption: General workflow for in vivo anticonvulsant screening.
References
- 1. Anticonvulsant activity of this compound: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of the linalool enantiomers and racemate: investigation of chiral influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive and anticonvulsant effects of the monoterpene linalool oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive and anticonvulsant effects of the monoterpene linalool oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the anticonvulsant activity of terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Study of anticonvulsant effect of citronellol, a monoterpene alcohol, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Tetrahydrolinalool Versus Traditional Preservatives
For Researchers, Scientists, and Drug Development Professionals
The demand for safe and effective antimicrobial preservatives is a constant in the pharmaceutical and cosmetic industries. While traditional preservatives have a long history of use, the search for novel agents with improved safety and efficacy profiles is ever-present. This guide provides a comparative overview of the antimicrobial efficacy of Tetrahydrolinalool, a saturated derivative of the naturally occurring monoterpene linalool, against established traditional preservatives such as parabens and formaldehyde-releasers. This analysis is based on available scientific data and aims to provide a resource for professionals in drug development and research.
Executive Summary
This compound, and its parent compound linalool, exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes. Traditional preservatives like parabens also target cell membranes and can inhibit essential enzymatic processes, while formaldehyde-releasers exert their effect through the slow release of formaldehyde, which reacts with microbial proteins and nucleic acids.
Direct comparative studies on the antimicrobial efficacy of this compound against traditional preservatives are limited. However, by examining the available data for the closely related compound linalool and comparing it with data for parabens and formaldehyde-releasers, we can draw initial comparisons. Linalool has demonstrated significant efficacy against a range of bacteria and fungi. Traditional preservatives also have a well-documented broad spectrum of activity.
This guide presents a compilation of available quantitative data, details common experimental protocols for antimicrobial efficacy testing, and provides visual representations of the proposed mechanisms of action to aid in the objective comparison of these preservative options.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for linalool (as a proxy for this compound) and common traditional preservatives against various microorganisms. It is crucial to note that these values are compiled from different studies and direct, head-to-head comparisons may not be entirely accurate due to variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Linalool
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 13.2 - 211.24[1] |
| Pseudomonas fluorescens | Gram-negative Bacteria | 1250[2] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 431[3] |
| Listeria monocytogenes | Gram-positive Bacteria | 0.5% (v/v) |
| Candida albicans | Fungus | 256 - 512[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Parabens
| Preservative | Microorganism | Type | MIC (%) |
| Methylparaben | Staphylococcus aureus | Gram-positive Bacteria | 0.1 |
| Propylparaben | Staphylococcus aureus | Gram-positive Bacteria | 0.1 |
| Methylparaben | Escherichia coli | Gram-negative Bacteria | 0.1 |
| Propylparaben | Escherichia coli | Gram-negative Bacteria | 0.2 |
| Methylparaben | Aspergillus niger | Fungus | 0.05 |
| Propylparaben | Aspergillus niger | Fungus | 0.05 |
| Methylparaben | Candida albicans | Fungus | 0.05 |
| Propylparaben | Candida albicans | Fungus | 0.05 |
Table 3: Antimicrobial Efficacy of Formaldehyde-Releasers
Data for formaldehyde-releasers is often presented as percentage reduction or kill rate rather than MIC values due to their mechanism of slow release.
| Preservative | Microorganism | Concentration | Kill Rate / Reduction |
| DMDM Hydantoin | Staphylococcus aureus | Not Specified | Effective |
| Diazolidinyl Urea | Staphylococcus aureus | Not Specified | Effective |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Dilution Method
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The preservative being tested is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted preservative is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without preservative) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Preservative Efficacy Testing (Challenge Test) - Based on USP <51>
-
Product Inoculation: The product formulation containing the preservative is inoculated with a known concentration of a mixed culture of specified microorganisms (typically Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) to achieve an initial concentration of 10^5 to 10^6 CFU/mL or g.
-
Incubation: The inoculated product is stored at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).
-
Sampling and Plate Counts: At specified time intervals (e.g., 7, 14, and 28 days), aliquots of the product are removed, and the number of viable microorganisms is determined using standard plate count methods.
-
Evaluation of Efficacy: The log reduction in the concentration of each microorganism is calculated at each time point. The preservative system is considered effective if it meets the specified log reduction criteria outlined in the pharmacopeia for the specific product category.
Mandatory Visualizations
Mechanisms of Antimicrobial Action
References
A Comparative Guide to In Silico and In Vivo Validation of Tetrahydrolinalool's Pharmacological Targets
For Researchers, Scientists, and Drug Development Professionals
Tetrahydrolinalool (THL), an acyclic monoterpene alcohol, is a metabolite of linalool and a component of various essential oils.[1] Emerging research has highlighted its potential therapeutic effects, including anticonvulsant, anxiolytic, and antidepressant properties.[1][2] The validation of its pharmacological targets is a critical step in the drug discovery and development process. This guide provides an objective comparison of in silico and in vivo approaches used to investigate the pharmacological targets of this compound, supported by experimental data and detailed methodologies.
The Synergy of Computational and Biological Models in Target Validation
The journey from identifying a potential therapeutic compound to a clinically approved drug is a long and resource-intensive process.[3][4] Target validation is a crucial phase that establishes the link between a specific biological target (e.g., a receptor or enzyme) and the therapeutic effect of a drug candidate.[5] Modern drug discovery leverages both computational (in silico) and biological (in vivo) models to accelerate this process and increase the probability of success.[3][5]
-
In Silico Approaches: These computational methods, such as molecular docking and molecular dynamics simulations, predict the binding affinity and interaction of a ligand (like this compound) with a specific biological target at the molecular level.[4][6] They offer a rapid and cost-effective way to screen potential targets and generate hypotheses about the mechanism of action.[4]
-
In Vivo Approaches: These studies, conducted in living organisms (typically animal models), are essential for validating the physiological and behavioral effects of a compound.[3][7] They provide crucial information on efficacy, pharmacokinetics, and potential side effects in a complex biological system.[5]
The following sections detail the findings from both in silico and in vivo studies on this compound, providing a direct comparison of the predicted and observed pharmacological effects.
In Silico Validation: Predicting Molecular Interactions
Molecular docking studies have been instrumental in predicting the potential pharmacological targets of this compound. These studies simulate the interaction between THL and various receptors and enzymes, providing insights into its potential mechanisms of action.
Quantitative Data from Molecular Docking Studies
| Target Protein | Predicted Biological Activity | Binding Affinity (kcal/mol) |
| GABA-A Receptor | Anticonvulsant, Anxiolytic | Not explicitly stated in abstracts, but described as a stable complex[1] |
| nNOs | Anxiolytic, Antidepressant | Satisfactory energy values[2] |
| sGC | Anxiolytic, Antidepressant | Satisfactory energy values[2] |
| IL-6 | Anxiolytic, Antidepressant | Satisfactory energy values[2] |
| 5-HT1A | Anxiolytic, Antidepressant | Satisfactory energy values[2] |
| NMDAr | Anxiolytic, Antidepressant | Satisfactory energy values[2] |
| D1 | Anxiolytic, Antidepressant | Satisfactory energy values[2] |
| α2-adrenergic Receptor | Antinociceptive | Negative energy values[6] |
| Muscarinic Receptor | Antinociceptive | Negative energy values[6] |
| Opioid Receptor | Antinociceptive | Negative energy values[6] |
| Adenosinergic Receptor | Antinociceptive | Negative energy values[6] |
| Transient Potential Receptor | Antinociceptive | Negative energy values[6] |
| Glutamatergic Receptor | Antinociceptive | Negative energy values[6] |
Note: Specific binding affinity values are often found in the full-text articles and supplementary materials of the cited studies.
Experimental Protocol: Molecular Docking
-
Target and Ligand Preparation: The three-dimensional structures of the target proteins (receptors, enzymes) are obtained from protein data banks (e.g., PDB). The 3D structure of this compound is generated and optimized using computational chemistry software.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to predict the preferred orientation of THL when bound to the active site of the target protein. The program calculates the binding energy, which indicates the stability of the complex.
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between THL and the amino acid residues of the target protein.
In Vivo Validation: Observing Physiological and Behavioral Effects
In vivo studies using animal models provide the essential next step in validating the predictions made by in silico methods. These studies assess the actual physiological and behavioral responses to this compound administration.
Quantitative Data from In Vivo Animal Studies
| Biological Activity | Animal Model | Doses (p.o.) | Key Findings |
| Anticonvulsant | Picrotoxin-induced seizures in mice | Not specified | Increased latency to seizure onset and reduced mortality.[1] |
| 3-Mercapto-propionic acid-induced seizures in mice | Not specified | Results suggested GABAergic regulation.[1] | |
| Strychnine-induced seizures in mice | Not specified | No significant anticonvulsant effect observed.[1] | |
| Anxiolytic-like | Elevated Plus Maze (EPM) in mice | 37.5 and 75 mg/kg | Significant increase in the percentage of entries (72.7% and 64.3%) and time spent (80.3% and 76.8%) in the open arms.[2] |
| Antidepressant-like | Forced Swim Test (FST) in mice | 150, 300, and 600 mg/kg | Significant reduction in immobility times (69.3%, 60.9%, and 68.7%).[2] |
| Motor Activity | Open Field and Rota Rod tests in mice | 37.5 - 600 mg/kg | No compromise in locomotor activity or motor coordination.[2] |
Experimental Protocol: Elevated Plus Maze (EPM)
-
Apparatus: The EPM consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor.
-
Animals and Treatment: Male Swiss mice are treated with this compound (at varying doses) or a vehicle control, typically via oral gavage (p.o.), a set time before the test.
-
Procedure: Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for a standard duration (e.g., 5 minutes). The number of entries into and the time spent in each type of arm are recorded.
-
Data Analysis: An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.
Experimental Protocol: Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container filled with water, maintained at a specific temperature.
-
Animals and Treatment: Mice are administered THL or a vehicle control prior to the test.
-
Procedure: Mice are placed individually into the water-filled cylinder. The duration of immobility (floating without struggling) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
Data Analysis: A significant reduction in immobility time suggests an antidepressant-like effect.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and workflows involved in the pharmacological validation of this compound.
Caption: A logical workflow comparing in silico and in vivo target validation.
References
- 1. Anticonvulsant activity of this compound: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic and Antidepressant-like Effects of Monoterpene this compound and In silico Approach of new Potential Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico pharmacology: drug design and discovery’s gate to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Silico Approach to Exploring the Antinociceptive Biological Activities of Linalool and its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of synthetic versus natural Tetrahydrolinalool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and natural Tetrahydrolinalool, a saturated monoterpene alcohol valued for its stability and sensory properties. By examining their synthesis and extraction, impurity profiles, stereochemistry, and biological activity, this document aims to equip researchers with the necessary data to make informed decisions for their specific applications.
Origin and Production
Synthetic this compound: Catalytic Hydrogenation of Linalool
Synthetic this compound is predominantly produced through the catalytic hydrogenation of linalool.[1][2] This process involves the saturation of the two double bonds in the linalool molecule, resulting in the more stable tertiary alcohol, 3,7-dimethyloctan-3-ol (this compound).
Experimental Protocol: Synthesis of this compound
A detailed protocol for the laboratory-scale synthesis of this compound via linalool hydrogenation is outlined below:
Materials:
-
Linalool (racemic or a specific enantiomer)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, thermometer, and pressure gauge
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve linalool in ethanol (e.g., 1:5 w/v). Add the 5% Pd/C catalyst (typically 1-5% by weight of linalool).
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas to remove any air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-40 bar).[3]
-
Reaction Conditions: Heat the mixture to a specific temperature (e.g., 50-100°C) and stir vigorously.[3] Monitor the reaction progress by measuring hydrogen uptake or by analyzing small aliquots using Gas Chromatography (GC).
-
Reaction Quenching and Catalyst Removal: Once the reaction is complete (no further hydrogen uptake or disappearance of linalool peak in GC), cool the reactor to room temperature and carefully release the excess hydrogen pressure. Filter the reaction mixture to remove the Pd/C catalyst.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Potential Impurities in Synthetic this compound: The primary impurities in synthetic this compound are typically unreacted starting material and by-products of the hydrogenation process. These can include:
-
Linalool: Incomplete hydrogenation can leave residual linalool.
-
Partially hydrogenated intermediates: Such as dihydrolinalool.
-
Over-hydrogenation products: For example, 2,6-dimethyloctane, where the hydroxyl group is also removed.[1]
-
Isomers of this compound: Depending on the reaction conditions and catalyst used.
Natural this compound: Extraction from Essential Oils
Natural this compound is a constituent of various essential oils, although often in smaller quantities compared to other terpenes.[2][4] It is typically extracted from plant materials as part of the essential oil matrix. Steam distillation is a common method for extracting essential oils.
Experimental Protocol: Extraction of this compound via Steam Distillation
The following is a general protocol for the extraction of essential oils containing this compound:
Materials:
-
Plant material known to contain this compound (e.g., certain species of lavender, clary sage, or other aromatic plants)
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle or hot plate
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: The plant material should be fresh or properly dried and, if necessary, comminuted to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place deionized water in the boiling flask and the prepared plant material in the biomass flask.
-
Distillation: Heat the water to generate steam, which will pass through the plant material, causing the volatile essential oils to vaporize. The steam and essential oil vapor mixture then travels to the condenser.
-
Condensation and Collection: The condenser, cooled with circulating water, will cool the vapor back into a liquid (hydrosol and essential oil), which is collected in the receiving vessel.
-
Separation: The essential oil, being less dense and immiscible with water, will typically form a layer on top of the hydrosol. Separate the essential oil from the aqueous layer using a separatory funnel.
-
Drying and Concentration: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. The solvent can be removed using a rotary evaporator if a solvent was used for further extraction from the distillate.
-
Fractional Distillation (Optional): To increase the concentration of this compound, fractional distillation of the essential oil may be necessary.
Potential Co-Extractants (Impurities) in Natural this compound: Natural this compound is part of a complex mixture of volatile compounds present in the essential oil. The composition of these co-extractants varies significantly depending on the plant source, geographical location, and extraction method. Common co-extractants include:
-
Other Terpenes and Terpenoids: Linalool, camphor, eucalyptol, limonene, etc.
-
Esters: Linalyl acetate, etc.
-
Alcohols: Geraniol, nerol, etc.
-
Ketones, aldehydes, and other volatile organic compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are consistent regardless of its origin.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | [2] |
| Molecular Weight | 158.28 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Floral, fresh, with citrus and tea-like nuances | [4] |
| Boiling Point | 197-198.5 °C | [5] |
| Density | ~0.826 g/cm³ | [2] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. |
Comparative Analysis
Impurity Profile
The most significant difference between synthetic and natural this compound lies in their impurity profiles.
| Feature | Synthetic this compound | Natural this compound |
| Primary Impurities | Unreacted linalool, partially hydrogenated intermediates, over-hydrogenation by-products (e.g., 2,6-dimethyloctane).[1] | A complex mixture of other terpenes, terpenoids, esters, and volatile compounds naturally present in the source plant. |
| Consistency | The impurity profile is relatively consistent and dependent on the synthesis process and purification steps. | The impurity profile is highly variable depending on the plant species, growing conditions, and extraction method. |
Enantiomeric Distribution
This compound possesses a chiral center at the C3 position. The enantiomeric composition is a critical factor that can influence its biological activity and sensory properties.
-
Synthetic this compound: The enantiomeric composition of synthetic this compound is directly dependent on the stereochemistry of the starting material, linalool. If racemic linalool is used for hydrogenation, the resulting this compound will also be a racemic mixture of (R)- and (S)-enantiomers. If an enantiomerically pure linalool is used, the corresponding enantiomer of this compound will be produced, assuming the hydrogenation does not affect the chiral center.
-
Natural this compound: The enantiomeric distribution of this compound in nature is not well-documented. However, its precursor, linalool, is known to exist in different enantiomeric ratios in various essential oils. For example, (-)-linalool is more common than (+)-linalool in many essential oils.[6][7] It is plausible that the enantiomeric ratio of natural this compound would reflect the enantiomeric prevalence of its biosynthetic precursors in a particular plant.
Biological Activity and Signaling Pathway
Anticonvulsant Activity
This compound has demonstrated significant anticonvulsant activity in preclinical studies.[1] Research suggests that this activity is mediated, at least in part, through the modulation of the GABAergic system.
Experimental Protocol: Assessment of Anticonvulsant Activity
A common model to assess anticonvulsant activity is the pentylenetetrazol (PTZ)-induced seizure model in mice.
Materials:
-
Male Swiss mice (25-30 g)
-
This compound (synthetic or natural)
-
Vehicle (e.g., saline with a small percentage of a surfactant like Tween 80)
-
Pentylenetetrazol (PTZ)
-
Positive control (e.g., Diazepam)
-
Syringes and needles for administration
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups: Vehicle control, Positive control (Diazepam), and experimental groups receiving different doses of this compound. Administer the respective substances intraperitoneally (i.p.) or orally (p.o.).
-
Seizure Induction: After a specific pretreatment time (e.g., 30 minutes for i.p. administration), induce seizures by administering a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Observation: Immediately after PTZ administration, observe the animals individually for a set period (e.g., 30 minutes) and record the latency to the first clonic seizure and the incidence of tonic-clonic seizures and mortality.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the protective effect of this compound against PTZ-induced seizures.
GABAergic Signaling Pathway
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABAA receptor, a ligand-gated ion channel, is a key target for many anticonvulsant drugs. This compound is believed to act as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA and leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and consequently, a reduction in neuronal excitability.[1][8]
Visualizations
Caption: Experimental workflow for the synthesis, extraction, and analysis of this compound.
Caption: Proposed mechanism of this compound's anticonvulsant action via the GABAergic pathway.
Conclusion
The choice between synthetic and natural this compound depends heavily on the intended application. Synthetic this compound offers high purity and a consistent, well-defined impurity profile, which is often crucial for pharmaceutical and research applications where reproducibility is paramount. Natural this compound, on the other hand, is part of a complex matrix of other natural compounds, which may offer synergistic effects but also introduces variability. For applications in fragrances and flavors, the nuanced aroma profile of the natural product might be preferred. For drug development, the well-controlled nature of the synthetic product is advantageous. Further research is warranted to directly compare the biological activities of the enantiomers of this compound and to elucidate the potential impact of impurities from both sources on its therapeutic effects.
References
- 1. Anticonvulsant activity of this compound: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ScenTree - this compound (CAS N° 78-69-3) [scentree.co]
- 3. CN102397788A - Method for preparing linalool by selective hydrogenation of dehydrolinalool - Google Patents [patents.google.com]
- 4. This compound | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant activity of the linalool enantiomers and racemate: investigation of chiral influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Tetrahydrolinalool and Other Monoterpene Alcohols: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of tetrahydrolinalool against other prominent monoterpene alcohols. The information is curated from experimental studies to assist researchers and professionals in drug development in making informed decisions. This document summarizes key quantitative data in comparative tables, details experimental methodologies for reproducibility, and visualizes relevant biological pathways.
Comparative Efficacy Data
The following tables summarize the available quantitative data from various studies, comparing the efficacy of this compound and other monoterpene alcohols in different biological activities.
| Table 1: Anxiolytic and Sedative Effects | ||||
| Monoterpene Alcohol | Test Model | Dosage | Observed Effect | Reference |
| This compound | Elevated Plus Maze (Mice) | 37.5 and 75 mg/kg, p.o. | Significant increase in entries (72.7% and 64.3%) and time spent (80.3% and 76.8%) in open arms, indicating anxiolytic effects.[1][2] | [1][2] |
| Linalool | Inhalation (Mice) | - | Anxiolytic effect, increased social interaction, and decreased aggressive behavior. | |
| Geraniol | Barbiturate-Induced Sleeping Time (Rats) | 25, 50, and 100 mg/kg | Increased sleep duration, suggesting a depressant effect on the central nervous system.[3] | [3] |
| Citronellol | Not Specified | Not Specified | Reported to have anxiolytic properties.[4][5] | [4][5] |
| Isopulegol, Neoisopulegol, (-)-Myrtenol, (-)-cis-Myrtanol, (+)-p-Menth-1-en-9-ol, (±)-Neomenthol | Pentobarbital-Induced Sleep Test (Mice) | Not Specified | Exhibited a depressant effect, indicating sedative properties.[6][7][8] | [6][7][8] |
| (-)-Menthol, (+)-Dihydrocarveol, (±)-Isoborneol | Pentobarbital-Induced Sleep Test (Mice) | Not Specified | Ineffective in inducing a depressant effect.[6][7][8] | [6][7][8] |
| Table 2: Antimicrobial Activity | ||||
| Monoterpene Alcohol | Microorganism | Metric (Concentration) | Observed Effect | Reference |
| Terpinen-4-ol | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 0.25% (v/v) | Exhibited significantly greater bacteriostatic and bactericidal activity compared to tea tree oil.[9][10] | [9][10] |
| Terpinen-4-ol | Coagulase-Negative Staphylococci (CoNS) | MIC: Not Specified | More potent antibacterial agent than tea tree oil.[9][10] | [9][10] |
| Linalool | Escherichia coli and Staphylococcus aureus | Not Specified | Susceptible to damage from linalool.[11] | [11] |
| Geraniol | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | Showed preventive effect against MRSA infection in vivo in mice.[12] | [12] |
| Table 3: Anti-inflammatory and Analgesic Effects | ||||
| Monoterpene Alcohol | Test Model | Dosage | Observed Effect | Reference |
| Linalool | Carrageenan-Induced Edema (Rats) | 25 mg/kg | Reduction of edema, with the (-) enantiomer showing a more prolonged effect.[13] | [13] |
| Linalyl Acetate | Carrageenan-Induced Edema (Rats) | Equimolar to Linalool | Less relevant and more delayed effect on local edema compared to linalool.[13] | [13] |
| Melissa officinalis L. Essential Oil (Nerol, Citral, Isopulegol) | Carrageenan-Induced Edema (Rats) | 200 and 400 mg/kg, p.o. | Significant reduction and inhibition of edema (61.76% and 70.58% respectively at 6h).[14] | [14] |
| (-)-Menthol | Hot-Plate and Abdominal Constriction Tests (Mice) | 3-10 mg/kg, p.o. | Dose-dependent increase in pain threshold, indicating analgesic properties.[15] | [15] |
| (+)-Menthol | Hot-Plate and Abdominal Constriction Tests (Mice) | 10-50 mg/kg, p.o. | Unable to modify the pain threshold.[16] | [16] |
| Table 4: Antioxidant and Cytotoxic Effects | ||||
| Monoterpene Alcohol | Test Model | Metric (Concentration) | Observed Effect | Reference |
| Nerol | Artemia Salina and Hemolysis Tests | 31.25–500 μg/mL | Showed significant cytotoxic effects at all tested concentrations.[17] | [17] |
| Linalool | Human Colon Cancer Cell Lines | 100-500 µmol/L | Dose-dependent cytotoxic effect, inducing apoptosis via cancer-specific oxidative stress.[18] | [18] |
| Geraniol | In vitro Parkinson's models | Not Specified | Reduces the level of reactive oxygen species and alters the antioxidant capacity of cells.[19] | [19] |
| Nerol Derivatives | Human Leukemia and Murine Melanoma Cell Lines | 25 µmol/L | Some derivatives reduced cell viability to approximately 20%. Nerol itself had no effect at 400 µmol/L.[20][21] | [20][21] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and aid in the replication of findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[22][23]
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[23]
-
Preparation of Test Substance: The monoterpene alcohol is serially diluted (usually two-fold) in Mueller-Hinton broth in a 96-well microtiter plate. A surfactant like Tween 20 (e.g., at 5%) may be used to aid in the dissolution of lipophilic compounds.[22]
-
Incubation: The prepared microtiter plate is incubated at a controlled temperature (e.g., 35 °C ± 2 °C) for a specified period (e.g., 16–20 hours).[23]
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the test substance that completely inhibits the visible growth of the microorganism.[23]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used model assesses the acute anti-inflammatory potential of a compound.[14][24][25]
-
Animals: Typically, male Wistar rats or Swiss albino mice are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test substance (e.g., monoterpene alcohol dissolved in a suitable vehicle) is administered orally (p.o.) or intraperitoneally (i.p.). A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin 10 mg/kg).[14]
-
After a specific time (e.g., 1 hour), a sub-plantar injection of a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension in saline) is administered into the right hind paw.
-
The paw volume is measured again at various time intervals post-carrageenan injection (e.g., 1, 3, and 6 hours).[14]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[26]
-
Reagents: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Procedure:
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. A standard antioxidant like Trolox is often used to create a standard curve, and the results can be expressed as Trolox equivalents.[26]
Signaling Pathways and Mechanisms of Action
Monoterpene alcohols exert their biological effects through various mechanisms, often involving the modulation of specific signaling pathways.
Modulation of Transient Receptor Potential (TRP) Channels
Several monoterpene alcohols are known to interact with TRP channels, which are crucial for sensory perception, including pain and temperature.
Caption: Modulation of TRP channels by various monoterpene alcohols.
Menthol is a well-studied activator of the TRPM8 channel, which is responsible for the sensation of cold and contributes to its analgesic properties.[27] Other monoterpenes, such as carvacrol, thymol, citronellol, and nerol, have also been shown to modulate the activity of various TRP channels, including TRPV3 and TRPA1.[28]
GABAergic System Interaction in Anxiolytic Effects
The anxiolytic effects of some monoterpene alcohols are believed to be mediated through interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
Caption: Proposed GABAergic mechanism for anxiolytic monoterpenes.
Studies on compounds like citronellal suggest that their anxiolytic effects may involve the potentiation of GABAergic transmission by interacting with the GABAA receptor.[29] Similarly, the sedative and anxiolytic properties of linalool are also thought to involve the modulation of GABA and glutamate neurotransmitter systems.[4][5]
Experimental Workflow for In Vivo Anxiolytic and Antidepressant-like Activity Assessment
The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic and antidepressant-like effects of a test compound in a murine model.
Caption: Workflow for in vivo behavioral pharmacology studies.
This workflow, as applied in the study of this compound, involves a battery of behavioral tests to assess different aspects of its psychoactive potential, from anxiety-related behaviors to potential effects on motor skills and depression-like states.[1][2]
References
- 1. Anxiolytic and Antidepressant-like Effects of Monoterpene this compound and In silico Approach of new Potential Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Anxiolytic Terpenoids and Aromatherapy for Anxiety and Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sedative effect of monoterpene alcohols in mice: a preliminary screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. [PDF] Sedative Effect of Monoterpene Alcohols in Mice: A Preliminary Screening | Semantic Scholar [semanticscholar.org]
- 9. Comparison of the cidal activity of tea tree oil and terpinen-4-ol against clinical bacterial skin isolates and human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Potential Anti-Inflammatory Activity of Melissa officinalis L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Menthol: a natural analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linalool and Geraniol Defend Neurons from Oxidative Stress, Inflammation, and Iron Accumulation in In Vitro Parkinson's Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thieme-connect.com [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
- 25. In vivo Acute Anti-Inflammatory Activity of Essential Oils: A Review | Bentham Science [benthamscience.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. TRP channels and monoterpenes: Past and current leads on analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Anxiolytic-Like Effects of Citronellal and Phytol, Possibly Through the GABAergic Interaction Pathway: In Vivo with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tetrahydrolinalool's Anticonvulsant Activity in Diverse Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of Tetrahydrolinalool (THL), a naturally occurring monoterpenoid, across various experimental seizure models. The data presented herein is intended to offer an objective evaluation of THL's efficacy and potential as a novel antiepileptic agent, benchmarked against established anticonvulsant drugs.
Comparative Efficacy of this compound
This compound has demonstrated significant anticonvulsant effects in preclinical studies, primarily in chemically-induced seizure models. Its activity is compared with Diazepam, a widely used benzodiazepine.
| Seizure Model | Compound | Dose (mg/kg, i.p.) | Latency to First Seizure (seconds) | Mortality Rate (%) | Reference |
| Picrotoxin-induced Seizures | Control (Vehicle) | - | - | - | [1] |
| THL | 125 | - | 50% reduction | [1] | |
| THL | 150 | Increased | 50% reduction | [1] | |
| Diazepam | 4 | Significantly Increased | - | [1] | |
| 3-Mercaptopropionic Acid (3-MP)-induced Seizures | Control (Vehicle) | - | 129.0 ± 5.1 | - | [1] |
| THL | 125 | 253.0 ± 16.4 | - | [1] | |
| THL | 150 | 251.1 ± 21.1 | - | [1] | |
| Diazepam | 4 | 841.4 ± 38.1 | - | [1] | |
| Pentylenetetrazole (PTZ)-induced Seizures | Control (Vehicle) | - | - | - | [1] |
| THL | 150 | Increased tonic-clonic seizure latency | - | [1] | |
| Diazepam | - | Significantly increased tonic-clonic seizure latency | - | [1] | |
| Strychnine-induced Seizures | THL | - | No significant effect | - | [1] |
Note: A significant gap in the current literature is the absence of data on this compound's efficacy in the maximal electroshock (MES) seizure model, a cornerstone for evaluating potential treatments for generalized tonic-clonic seizures.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Animals
Male Swiss mice are utilized in these studies. The animals are housed under controlled environmental conditions with a standard 12-hour light/dark cycle and have free access to food and water. All experimental procedures are conducted in accordance with ethical guidelines for animal research.[1]
Drug Administration
This compound and Diazepam are administered intraperitoneally (i.p.). The vehicle control typically consists of a 5% Tween 80 solution.[1]
Seizure Induction Models
-
Picrotoxin (PTX)-induced Seizures: Picrotoxin, a non-competitive GABA-A receptor antagonist, is administered to induce seizures. Animals are pre-treated with THL or a vehicle control, and the latency to the first seizure and the mortality rate are recorded over a 30-minute observation period.[1]
-
3-Mercaptopropionic Acid (3-MP)-induced Seizures: 3-MP, an inhibitor of the enzyme glutamic acid decarboxylase, is used to induce seizures by reducing GABA synthesis. Following pre-treatment with THL or vehicle, the latency to the onset of seizures is measured for 25 minutes.[1]
-
Pentylenetetrazole (PTZ)-induced Seizures: PTZ, a GABA-A receptor antagonist, is administered to induce clonic and tonic-clonic seizures.[1] The latency to different seizure stages is recorded. In electrophysiological studies, cortical electrodes are implanted to record brain activity following PTZ administration in animals pre-treated with THL or a vehicle.[1]
-
Strychnine-induced Seizures: Strychnine, a glycine receptor antagonist, is used to induce tonic seizures. The effect of THL on the latency and incidence of seizures is observed.[1]
Electrophysiological Recording
For electroencephalogram (EEG) recordings, animals are anesthetized, and cortical electrodes are implanted. After a recovery period, baseline EEG is recorded before the administration of THL or a vehicle, followed by the injection of a convulsant agent like PTZ. The EEG is then monitored to assess changes in brain electrical activity and the onset of seizure-like discharges.[1]
Molecular Docking Studies
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the GABA-A receptor is obtained from the Protein Data Bank. The structures of this compound and Diazepam are prepared for docking by optimizing their geometries.[1]
-
Docking Protocol: Molecular docking simulations are performed using software such as AutoDock Vina. The GABA-A receptor is treated as a rigid structure, while the ligands are kept flexible. The binding site is defined based on the co-crystallized ligand (e.g., diazepam). The docking results are analyzed to predict the binding affinity and interaction modes of the ligands with the receptor.[1][2][3]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: GABAergic Pathway
The anticonvulsant activity of this compound is believed to be mediated through the potentiation of the GABAergic system. Molecular docking studies suggest that THL forms a stable complex with the GABA-A receptor, similar to diazepam.[1] This interaction likely enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and suppression of seizure activity.
References
Safety Operating Guide
Proper Disposal of Tetrahydrolinalool: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Tetrahydrolinalool, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This compound, a combustible liquid and known skin and eye irritant with aquatic toxicity, requires specific procedures for its safe disposal.[1][2] Adherence to these protocols is crucial not only for immediate laboratory safety but also for environmental preservation and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves and eye or face protection.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of mist or vapor.[1] In case of accidental contact, rinse the affected skin or eyes cautiously with water for several minutes.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with general refuse.[3]
-
Waste Collection and Storage :
-
Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Handling Spills :
-
In the event of a spill, absorb the liquid with an inert, non-combustible material such as sand, silica gel, or a universal binder.[5][6]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[5][6]
-
Do not allow the spilled material or contaminated absorbent to enter drains or surface waters.[3][5][6]
-
-
Engaging a Licensed Disposal Company :
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and contracts with certified waste management vendors.
-
Provide the EHS department or the disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.
-
-
Regulatory Compliance :
-
All hazardous waste disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9][10][11][12][13]
-
While this compound's flashpoint may be above the threshold for an ignitable hazardous waste (D001), its aquatic toxicity necessitates its management as a hazardous waste.[14][15][16]
-
Proper documentation, including hazardous waste manifests, is required for the transportation and disposal of the waste. Your EHS department will typically manage this paperwork.[9][11]
-
Quantitative Data: Aquatic Toxicity of this compound
The following table summarizes the known aquatic toxicity data for this compound, highlighting its potential environmental impact if not disposed of correctly.
| Organism | Test Type | Duration | Value (mg/L) | Guideline |
| Brachydanio rerio (fish) | LC50 | 96 hours | 8.9 | OECD Guideline 203 |
| Daphnia magna (aquatic invertebrate) | EC50 | 48 hours | 14.2 | OECD Guideline 202, part 1 |
| Scenedesmus subspicatus (aquatic plant) | EC50 (growth rate) | 72 hours | 22 | DIN 38412 Part 9 |
| Pseudomonas putida (microorganism) | EC10 | 0.5 hours | 450 | DIN 38412 Part 27 (draft) |
Data sourced from this compound Safety Data Sheets.[1][2][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. download.basf.com [download.basf.com]
- 3. johndwalsh.com [johndwalsh.com]
- 4. foreverest.net [foreverest.net]
- 5. This compound | 78-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. prodasynth.com [prodasynth.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. mlienvironmental.com [mlienvironmental.com]
- 13. epa.gov [epa.gov]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. epa.gov [epa.gov]
- 16. actenviro.com [actenviro.com]
- 17. download.basf.com [download.basf.com]
Essential Safety and Operational Guide for Handling Tetrahydrolinalool
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrahydrolinalool. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is known to cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[1][2][3] It is also a combustible liquid.[2][3][4]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), butyl rubber (0.7 mm)).[2] | To prevent skin contact, which can cause irritation and allergic reactions.[1][2][4] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[3][5] If a splash hazard exists, a face shield is also recommended.[3] | To protect eyes from splashes, which can cause serious irritation.[1][2][4] |
| Body Protection | A lab coat or an impervious apron should be worn.[1][3] For larger quantities or where splashing is likely, a chemical-protection suit may be necessary.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation.[3] In case of insufficient ventilation or for spill cleanup, use a suitable respiratory equipment.[1][5] | To prevent inhalation of vapors or mists, especially in poorly ventilated areas.[1] |
Experimental Workflow for Safe Handling
The following diagram and procedural steps outline the complete workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational Plan: Step-by-Step Guidance
1. Preparation and Pre-Handling:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area.[2][5] Use a mechanical exhaust or fume hood if necessary to keep airborne concentrations low.[5][6]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.
-
Don PPE: Put on all required PPE as specified in the table above. Always check gloves for any signs of damage before use.
2. Handling this compound:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4][5][6]
-
Prevent Ignition: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2][3]
-
Container Management: Keep the container tightly closed when not in use.[2][4][6] Store in a cool, dry place away from direct sunlight.[2]
-
General Hygiene: Do not eat, drink, or smoke in the work area.[4][6] Wash hands thoroughly with soap and water after handling and before any breaks.[1][2][4]
3. Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2][3]
-
Personal Hygiene: Wash hands and any other exposed skin areas thoroughly after completing work.
Disposal Plan
Proper disposal of chemical waste and contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Disposal of this compound Waste:
-
Regulatory Compliance: Dispose of this compound waste in accordance with all local, state, and federal regulations.[3][7][8] Do not dispose of the chemical down the drain or with general refuse.[1][4]
-
Waste Collection: Collect waste in a suitable, labeled, and closed container for disposal by a licensed disposal company.[2][4]
2. Disposal of Contaminated PPE:
-
Single-Use Items: Dispose of single-use gloves and other disposable contaminated items as hazardous waste in a designated, sealed container.
-
Reusable Items: Decontaminate reusable PPE according to the manufacturer's instructions. If heavily contaminated, it may need to be disposed of as hazardous waste.
3. Spill Management:
-
Immediate Action: In case of a spill, evacuate non-essential personnel from the area.[5]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material such as sand, silica gel, or a universal binder.[4][9]
-
Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a suitable container for disposal.[5][10]
-
Reporting: Report all spills to the appropriate environmental health and safety personnel.
References
- 1. directpcw.com [directpcw.com]
- 2. download.basf.com [download.basf.com]
- 3. vigon.com [vigon.com]
- 4. johndwalsh.com [johndwalsh.com]
- 5. prodasynth.com [prodasynth.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. download.basf.com [download.basf.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. download.basf.com [download.basf.com]
- 10. The Good Scents Company safety data sheet for this compound [thegoodscentscompany.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
